3-Cyanobutanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyanobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(3-6)2-5(7)8/h4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHAYYWRVLIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901025 | |
| Record name | NoName_74 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 3-cyanobutanoic acid. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with computationally predicted properties to offer a profile of this compound. The guide covers physicochemical properties, reactivity, and generalized experimental protocols for synthesis and analysis, designed to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.
Introduction
This compound, a bifunctional molecule containing both a carboxylic acid and a nitrile group, presents potential as a versatile building block in organic synthesis. Its structure suggests possibilities for diverse chemical transformations, making it a compound of interest for the synthesis of novel pharmaceutical intermediates and other fine chemicals. This guide aims to consolidate the currently available information on this compound and to provide predictive insights into its chemical behavior.
Physicochemical Properties
Precise experimental data for the physical properties of this compound are largely unavailable. The following tables summarize the basic identifiers and a combination of the sparse available data and computationally predicted values to provide a working profile of the compound.
Table 1: General Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 108747-49-5 | [1] |
| Molecular Formula | C₅H₇NO₂ | [1] |
| Molecular Weight | 113.12 g/mol | [1] |
| Canonical SMILES | CC(C#N)CC(=O)O | [1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Not available | Experimental data is not reported in the searched literature.[2] |
| Boiling Point | Not available | Experimental data is not reported in the searched literature.[2] |
| Density | Not available | Experimental data is not reported in the searched literature.[2] |
| pKa | 4.44 | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the presence of polar functional groups. |
Chemical Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the nitrile.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity, with a pKa of 4.44, is a key characteristic.
-
Nitrile Group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid (leading to a dicarboxylic acid) or amide intermediate. It can also be reduced to a primary amine.
-
Decarboxylation: Like many β-cyanocarboxylic acids, this compound may be susceptible to decarboxylation upon heating, although specific conditions for this compound are not documented.
Experimental Protocols
Synthesis
A plausible synthetic route to this compound is the hydrolysis of a corresponding ester, such as ethyl 3-cyanobutanoate.
Reaction: Ethyl 3-cyanobutanoate + H₂O --(H⁺ or OH⁻)--> this compound + Ethanol (B145695)
Generalized Protocol for Alkaline Hydrolysis:
-
Reaction Setup: Dissolve ethyl 3-cyanobutanoate in a suitable solvent like ethanol or a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the flask. The mixture is then heated to reflux and stirred for a period of time, which can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is typically removed under reduced pressure.
-
Acidification: The remaining aqueous solution is cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2. This protonates the carboxylate to form the carboxylic acid.
-
Isolation: The product, this compound, can then be isolated by extraction with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The primary method for purifying solid organic acids like this compound is recrystallization.
Generalized Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or mixtures of water with a miscible organic solvent are often good starting points for polar molecules.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Analytical Methods
Standard analytical techniques can be used to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information on the number and connectivity of hydrogen atoms. Expected signals would correspond to the methyl, methine, and methylene (B1212753) protons.
-
¹³C NMR: Would show distinct signals for the four different carbon environments: the carboxylic acid carbon, the nitrile carbon, and the two aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2250 cm⁻¹).
-
Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern of the molecule.
Mandatory Visualizations
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Logical Workflow for Analytical Characterization
Caption: A typical workflow for the analytical characterization of this compound.
Biological Activity and Signaling Pathways
A thorough search of scientific databases and literature reveals no specific information regarding the biological activity of this compound. Consequently, there are no known signaling or metabolic pathways in which this compound is involved. This represents a significant gap in the current knowledge and an area for potential future research.
Conclusion
This compound is a compound with clear potential in synthetic chemistry, yet it remains largely uncharacterized in the public domain. This guide has compiled the available identifying information and supplemented it with predicted properties and generalized experimental protocols to provide a useful starting point for researchers. The lack of experimental physical data and any information on its biological effects underscores the need for further investigation to fully understand and exploit the chemical properties of this molecule.
References
An In-depth Technical Guide to 3-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic approaches for 3-cyanobutanoic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates theoretical predictions and data from structurally similar compounds to offer a thorough understanding. The document is intended for an audience with a strong background in chemistry and pharmacology, providing detailed information relevant to research and drug development.
Molecular Structure and Identification
This compound is an aliphatic carboxylic acid containing a nitrile group. Its structure is characterized by a four-carbon butanoic acid backbone with a cyano (-C≡N) substituent at the third carbon position.
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₇NO₂ | [2] |
| Molecular Weight | 113.12 g/mol | [1] |
| CAS Number | 108747-49-5 | [1] |
| SMILES String | CC(C#N)CC(O)=O | [1] |
| InChI String | InChI=1S/C5H7NO2/c1-4(2-6)3-5(7)8/h4H,3H2,1H3,(H,7,8) | N/A |
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| pKa | ~4-5 | Estimated based on the pKa of butanoic acid (~4.8) and the electron-withdrawing effect of the cyano group. |
| logP | -0.2 to 0.5 | Estimated based on the values for similar small-chain cyano-carboxylic acids. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Expected to be high | The presence of both a carboxylic acid and a nitrile group suggests good solubility in polar solvents like water. |
Spectroscopic Data (Theoretical)
No experimental spectroscopic data for this compound has been identified. The following are predicted spectral features based on its structure.
¹H NMR Spectroscopy (Predicted)
-
CH₃ group: A doublet around 1.3-1.5 ppm.
-
CH₂ group: A doublet of doublets around 2.6-2.8 ppm.
-
CH group: A multiplet around 3.0-3.2 ppm.
-
COOH proton: A broad singlet at >10 ppm.
¹³C NMR Spectroscopy (Predicted)
-
CH₃ carbon: ~15-20 ppm.
-
CH₂ carbon: ~35-40 ppm.
-
CH carbon: ~25-30 ppm.
-
CN carbon (nitrile): ~115-120 ppm.
-
COOH carbon: ~170-175 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O stretch (carboxylic acid): A medium-intensity peak around 1200-1300 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): m/z = 113.0477 (for C₅H₇NO₂).
-
Key Fragmentation Patterns: Loss of the carboxyl group (-COOH, 45 amu) and cleavage adjacent to the cyano group are expected.
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general synthetic strategies can be proposed based on established organic chemistry principles.
Potential Synthetic Pathways
A plausible synthetic route could involve the conjugate addition of a cyanide nucleophile to a suitable α,β-unsaturated carboxylic acid or ester, followed by hydrolysis if an ester is used.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach for Conjugate Addition
Disclaimer: The following is a generalized protocol and has not been optimized for the synthesis of this compound. It should be adapted and tested on a small scale with appropriate safety precautions.
Materials:
-
Crotonic acid (or methyl/ethyl crotonate)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve crotonic acid (1 equivalent) in a mixture of ethanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.
-
Extract the product into diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: General experimental workflow for synthesis.
Biological Activity and Drug Development Potential
There is currently no specific information in the public domain regarding the biological activity, pharmacological properties, or involvement in signaling pathways of this compound.
Rationale for Potential Interest
Small molecules containing both carboxylic acid and nitrile functionalities can be of interest in drug discovery for several reasons:
-
The carboxylic acid group can mimic the phosphate (B84403) group of natural substrates for enzymes or can act as a hydrogen bond donor/acceptor.
-
The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further chemical modification.
-
The overall polarity and size of this compound make it a potential fragment for fragment-based drug discovery (FBDD).
Hypothetical Signaling Pathway Involvement
Given its structure, if this compound were to have biological activity, it might interact with enzymes that process small carboxylic acids, such as certain metabolic enzymes or histone deacetylases (HDACs). This is purely speculative and would require experimental validation.
Caption: Hypothetical interaction with a target enzyme.
Conclusion
This compound is a simple yet potentially interesting molecule for chemical and pharmaceutical research. This guide has summarized its known structural and identifying information. However, a significant gap exists in the experimental data regarding its physicochemical properties, spectroscopic characterization, and biological activity. The provided theoretical data and generalized experimental protocols offer a starting point for researchers interested in exploring this compound further. Future experimental work is necessary to fully elucidate the properties and potential applications of this compound.
References
Synthesis of 3-Cyanobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 3-cyanobutanoic acid, a valuable building block in the synthesis of various pharmaceutical agents and specialty chemicals. The document outlines both biocatalytic and traditional chemical approaches, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Biocatalytic Synthesis via Enzymatic Desymmetrization
The biocatalytic synthesis of chiral 3-substituted 4-cyanobutanoic acids through the desymmetrization of prochiral 3-substituted glutaronitriles represents a powerful and stereoselective approach. This method utilizes nitrilase enzymes, which selectively hydrolyze one of the two nitrile groups to a carboxylic acid, yielding an optically active product.[1][2][3]
A variety of nitrilases from different microbial sources have been screened for this transformation, demonstrating varying degrees of activity and enantioselectivity.[1] The choice of enzyme is critical and is dependent on the specific substrate and the desired enantiomer. For instance, nitrilases from Arabidopsis thaliana (AtNIT3) and Bradyrhizobium japonicum (BjNIT6402) have been shown to produce opposite enantiomers of 3-substituted 4-cyanobutanoic acids.[1]
General Experimental Workflow
The general workflow for the biocatalytic desymmetrization of a 3-substituted glutaronitrile (B146979) is depicted below.
References
Spectroscopic Data of 3-Cyanobutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-cyanobutanoic acid, a bifunctional molecule of interest in organic synthesis and pharmaceutical research. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy and established principles of Infrared (IR) spectroscopy and Mass Spectrometry (MS) to provide a detailed analysis of its spectral characteristics.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms and provide valuable insights into the molecule's structure.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~3.0-3.2 | Multiplet | 1H | CH |
| ~2.7-2.9 | Multiplet | 2H | CH₂ |
| ~1.4-1.6 | Doublet | 3H | CH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~175-180 | Quaternary | C=O |
| ~118-122 | Quaternary | C≡N |
| ~35-40 | Methylene (CH₂) | CH₂ |
| ~25-30 | Methine (CH) | CH |
| ~15-20 | Methyl (CH₃) | CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and nitrile functional groups.
Table 3: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2240-2260 | Medium, Sharp | C≡N stretch | Nitrile |
| 1700-1725 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1210-1320 | Strong | C-O stretch | Carboxylic Acid |
| 1400-1440 | Medium | O-H bend | Carboxylic Acid |
The O-H stretching vibration of the carboxylic acid will appear as a very broad band due to hydrogen bonding.[1][2] The nitrile stretch is typically a sharp and easily identifiable peak in a relatively uncongested region of the spectrum.[1][2] The carbonyl stretch of the carboxylic acid will be a strong, sharp absorption.[1][2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions.
Table 4: Expected Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Comments |
| 113 | [C₅H₇NO₂]⁺ | Molecular Ion (M⁺) |
| 98 | [M - CH₃]⁺ | Loss of a methyl radical |
| 68 | [M - COOH]⁺ | Loss of the carboxyl group |
| 45 | [COOH]⁺ | Carboxyl cation |
| 41 | [CH₂=CH-C≡N]⁺ | Result of fragmentation and rearrangement |
The fragmentation of butanoic acids in mass spectrometry often involves cleavage adjacent to the carbonyl group.[3] For this compound, the loss of the methyl group and the entire carboxyl group are anticipated to be significant fragmentation pathways.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the infrared spectrum of the prepared sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the logical relationships in spectroscopic analysis and the structure of the target molecule.
Caption: A diagram illustrating the general workflow of spectroscopic analysis.
Caption: Key structural features and their expected spectroscopic signals.
References
An In-depth Technical Guide on 3-Cyanobutanoic Acid (CAS: 108747-49-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-cyanobutanoic acid is limited. This guide compiles the available information and provides theoretical and comparative data based on general chemical principles and data for analogous compounds. All predicted data and hypothetical protocols are clearly marked.
Introduction
This compound, with the CAS number 108747-49-5, is a bifunctional organic molecule containing both a carboxylic acid and a nitrile functional group. Its structure offers a versatile scaffold for chemical synthesis and potential applications in medicinal chemistry and materials science. The presence of two reactive centers, the electrophilic carbon of the nitrile and the acidic proton of the carboxylic acid, allows for a range of chemical transformations, making it an interesting building block for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the known properties, expected reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug development.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 108747-49-5 | AChemBlock[1], Key Organics[2] |
| Molecular Formula | C₅H₇NO₂ | AChemBlock[1] |
| Molecular Weight | 113.12 g/mol | AChemBlock[1] |
| IUPAC Name | This compound | AChemBlock[1] |
| SMILES | CC(C#N)CC(=O)O | ChemSynthesis[3] |
| Melting Point | Not available | ChemSynthesis[3] |
| Boiling Point | Not available | ChemSynthesis[3] |
| Density | Not available | ChemSynthesis[3] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Prediction |
Spectroscopic Data (Predicted)
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and nitrile groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |
| C-H (Alkyl) | 2980-2850 | Stretching |
| C≡N (Nitrile) | 2260-2240 | Stretching |
| C=O (Carboxylic acid) | 1725-1700 | Stretching |
| C-O (Carboxylic acid) | 1320-1210 | Stretching |
| O-H (Carboxylic acid) | 1440-1395 | Bending |
Source: Predicted based on general IR spectroscopy principles and data for butanoic acid and other nitriles.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are estimates and can be influenced by the solvent.
| Proton | Multiplicity | Approximate Chemical Shift (ppm) |
| -COOH | singlet (broad) | 10-12 |
| -CH(CN)- | multiplet | 2.8-3.2 |
| -CH₂- | multiplet | 2.5-2.8 |
| -CH₃ | doublet | 1.3-1.5 |
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms.
| Carbon | Approximate Chemical Shift (ppm) |
| -COOH | 175-185 |
| -C≡N | 115-125 |
| -CH(CN)- | 25-35 |
| -CH₂- | 35-45 |
| -CH₃ | 15-25 |
Source: Predicted based on general NMR principles.
Mass Spectrometry (MS)
In a mass spectrum (e.g., using electrospray ionization), the molecular ion peak [M-H]⁻ would be expected at m/z 112.1. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylate anion.
Synthesis and Reactivity
Hypothetical Synthesis
A specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. One potential route involves the conjugate addition of a cyanide nucleophile to an α,β-unsaturated carboxylic acid.
Proposed Synthetic Route:
Caption: Hypothetical synthesis of this compound via Michael addition.
Hypothetical Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid in a suitable solvent such as an ethanol/water mixture.
-
Addition of Cyanide: Slowly add a solution of potassium cyanide (KCN) in water to the reaction mixture at room temperature. Caution: KCN is highly toxic. Handle with appropriate safety precautions.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to allow for the conjugate addition to proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a dilute mineral acid (e.g., HCl) to protonate the carboxylate and neutralize any excess cyanide. Caution: Acidification of cyanide solutions will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Chemical Reactivity
This compound possesses two key functional groups that dictate its reactivity: the carboxylic acid and the nitrile.
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of reactions typical for this functional group.[7][8][9][10][11]
Caption: General reactions of the carboxylic acid group in this compound.
Reactions of the Nitrile Group: The nitrile group can also be transformed into other functional groups.[12][13][14]
Caption: General reactions of the nitrile group in this compound.
Biological Activity and Relevance in Drug Development
There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound.
However, the nitrile functional group is a well-recognized feature in medicinal chemistry.[15][16][17] The cyano group can act as a bioisostere for other functional groups, influence the pharmacokinetic properties of a molecule, and participate in interactions with biological targets.[17] It can form hydrogen bonds and other polar interactions, and in some cases, can act as a covalent warhead.[15]
Small carboxylic acids are also prevalent in biologically active molecules, often contributing to solubility and providing a key interaction point with protein targets.
Given its bifunctional nature, this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively modify either the carboxylic acid or the nitrile group allows for the generation of diverse molecular scaffolds for screening in drug discovery programs.
Conclusion
This compound is a chemical entity with potential as a versatile building block in organic synthesis. While specific experimental data on its physical properties and biological activity are lacking, its chemical reactivity can be reliably predicted based on its constituent functional groups. For researchers in drug development, this molecule represents an opportunity for the creation of novel chemical libraries. Further research is warranted to fully characterize this compound and explore its potential applications.
References
- 1. This compound 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Khan Academy [khanacademy.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
- 13. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
3-cyanobutanoic acid IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-cyanobutanoic acid, detailing its chemical identity, properties, and relevant synthetic methodologies. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is also known by several synonyms.[1] These alternative names are often encountered in literature and chemical databases.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 108747-49-5 .[2][3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H7NO2 | [1][2] |
| Molecular Weight | 113.12 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 108747-49-5 | [2][3] |
| SMILES | CC(C#N)CC(O)=O | [2] |
| Melting Point | n/a | [1] |
| Boiling Point | n/a | [1] |
| Density | n/a | [1] |
Experimental Protocols and Synthesis
Detailed experimental protocols for the specific synthesis of this compound are not extensively reported in readily accessible literature. However, methods for the synthesis of related cyanobutanoic acid esters and keto-derivatives can provide valuable insights into potential synthetic strategies.
Synthesis of Related Cyano-Oxobutanoic Acid Esters
A patented method for the production of 4-cyano-3-oxobutanoic acid esters involves the reaction of a 4-halo-3-oxobutanoic acid ester with an alkali metal cyanide, such as sodium or potassium cyanide, in methanol.[4] This nucleophilic substitution reaction provides a route to introduce the cyano group.
Another approach describes the preparation of 3-oxobutanoic acid-2-nitrile ethyl ester, a key intermediate for the hypertension drug clevidipine (B1669171) butyrate.[5] This method utilizes a Lewis acid-catalyzed transesterification reaction between an acetoacetate (B1235776) and a hydroxyacetonitrile derivative.[5] The reaction avoids the use of highly reactive and hazardous diketene.[5]
Analytical Methods
The characterization of this compound and its derivatives typically involves standard analytical techniques. These include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with Flame Ionization Detection (FID) are used for purity assessment and quantification.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GCMS) are employed for molecular weight determination and structural elucidation.
-
Spectroscopy: Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O, O-H) moieties. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.
Logical Relationships of Chemical Identifiers
The following diagram illustrates the relationship between the primary IUPAC name and its various identifiers.
Caption: Relationship between the IUPAC name and other identifiers for this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]
- 3. keyorganics.net [keyorganics.net]
- 4. JP2002201169A - Method for producing 4-cyano-3-oxobutanoic acid ester - Google Patents [patents.google.com]
- 5. CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google Patents [patents.google.com]
Data Presentation: pKa Values of 3-Cyanobutanoic Acid and Related Compounds
An In-Depth Technical Guide to the Theoretical pKa of 3-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and experimental pKa of this compound. It delves into the underlying chemical principles governing its acidity, methods for pKa determination, and a comparative analysis with related compounds. This information is crucial for understanding the molecule's behavior in various chemical and biological systems, a key aspect of drug development and scientific research.
The acidity of a carboxylic acid is significantly influenced by the nature and position of substituents on its carbon chain. The following table summarizes the experimental pKa values for this compound and related molecules to provide a clear comparison.
| Compound | Substituent | Position of Substituent | pKa Value |
| Butanoic Acid | None | N/A | 4.82[1][2][3][4] |
| 2-Chlorobutanoic Acid | Chloro | 2 | 2.86[5][6] |
| 3-Chlorobutanoic Acid | Chloro | 3 | 4.05[5] |
| 4-Chlorobutanoic Acid | Chloro | 4 | 4.52[5] |
| This compound | Cyano | 3 | 4.44 |
| Theoretical this compound | Cyano | 3 | Prediction based on computational models |
Theoretical pKa Determination
While an experimental pKa for this compound is available, theoretical predictions are invaluable for understanding the electronic effects that determine acidity and for predicting the pKa of novel compounds without the need for synthesis and experimentation[7].
Computational Methods
The theoretical pKa of carboxylic acids can be predicted using various computational chemistry methods.[7] Density Functional Theory (DFT) is a commonly employed approach.[1] These methods often involve calculating the molecular properties of hydrogen-bonded complexes of the carboxylic acid, for example with ammonia.[8][9] Properties such as the O-H bond length, O-H bond stretching frequency, and the hydrogen-bond length and energy are calculated.[8][9] These calculated properties are then correlated with known pKa values of a series of similar carboxylic acids to establish a linear relationship.[8][9] This correlation can then be used to accurately predict the pKa of the target molecule.[8][9]
The Inductive Effect of the Cyano Group
The acidity of a carboxylic acid is largely determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation.[10][11] The cyano group (-C≡N) is a potent electron-withdrawing group.[8] When attached to the butanoic acid chain, it pulls electron density away from the carboxylic acid group through the inductive effect.[8] This dispersal of negative charge stabilizes the resulting carboxylate anion.[8][10][11] A more stable conjugate base corresponds to a stronger acid, and therefore a lower pKa value.[8][10][11]
The position of the electron-withdrawing group is critical, as the inductive effect diminishes rapidly with distance.[10][11][12] This is clearly illustrated by the pKa values of chloro-substituted butanoic acids. 2-chlorobutanoic acid (pKa = 2.86) is significantly more acidic than 3-chlorobutanoic acid (pKa = 4.05), which in turn is slightly more acidic than 4-chlorobutanoic acid (pKa = 4.52).[5][6][10][11] The experimental pKa of this compound (4.44) being lower than that of butanoic acid (4.82) confirms the electron-withdrawing effect of the cyano group at the 3-position.[1][2][3][4]
Experimental Protocols for pKa Determination
The pKa of a compound can be determined experimentally through several methods. Potentiometric titration is a precise and widely used technique.[13]
Potentiometric Titration
This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the weak acid (this compound), while monitoring the pH of the solution with a calibrated pH meter.[13][14]
Detailed Methodology:
-
Preparation of Solutions:
-
Calibration of the pH Meter:
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[14][15]
-
If necessary, make the initial solution acidic (e.g., to pH 1.8-2.0) with the standardized HCl.[15]
-
Immerse the calibrated pH electrode into the solution.[14][15]
-
Begin the titration by adding small, precise volumes of the standardized NaOH solution.[14][15]
-
After each addition, allow the pH to stabilize and record the reading.[14] Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[15]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the inflection point of the resulting sigmoid curve.[7] At the half-equivalence point (where half of the acid has been neutralized), the pH of the solution is equal to the pKa of the acid.
-
Spectrophotometric Titration
An alternative method is UV/Vis spectrophotometry, which can be used if the compound has a chromophore near the ionization site, leading to different UV-Vis spectra for the protonated and deprotonated forms.[7][13] In this method, the absorbance of the solution is measured at various pH values, and the pKa is determined from the inflection point of the plot of absorbance versus pH.[7][16]
Visualization of the Inductive Effect
The following diagram illustrates the logical relationship between the electron-withdrawing cyano group and the increased acidity of this compound.
Caption: Inductive effect of the cyano group on the acidity of this compound.
References
- 1. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. homework.study.com [homework.study.com]
- 4. pK_{a} of which compound is very close to pK_{a} of Butanoic acid?.. [askfilo.com]
- 5. homework.study.com [homework.study.com]
- 6. chembk.com [chembk.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. how a cyano group drastically impacts the pka | Filo [askfilo.com]
- 9. ymdb.ca [ymdb.ca]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. Which of the following has the lowest pKa value A 2 class 11 chemistry CBSE [vedantu.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
discovery and history of 3-cyanobutanoic acid
An In-depth Technical Guide on the Discovery and History of 3-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a bifunctional molecule containing both a nitrile and a carboxylic acid group, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the , including its synthesis, physicochemical properties, and spectroscopic characterization. Due to the limited availability of detailed historical records and experimental data for this specific compound, this guide also draws upon information from closely related analogues to provide a broader context for its chemical behavior.
Introduction
This compound, also known as β-cyanobutyric acid, belongs to the class of cyanocarboxylic acids. The presence of both a nucleophilic nitrile group and an electrophilic carboxylic acid group within the same molecule imparts unique reactivity and makes it a valuable synthon. The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The carboxylic acid function can be converted to a variety of derivatives such as esters, amides, and acid chlorides. This dual functionality opens avenues for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules relevant to drug discovery and materials science.
Discovery and History
Detailed information regarding the initial discovery and historical development of this compound is not extensively documented in readily accessible scientific literature. However, its existence and synthesis have been cited in chemical databases, pointing to its preparation in the mid-20th century. A key reference for its synthesis is found in Organic Syntheses, Collective Volume 3, page 615, published in 1955.[1] Unfortunately, the specific details of this original synthesis are not widely available in digital formats.
The study of cyanocarboxylic acids, in general, has been driven by their utility in organic synthesis. The development of methods for their preparation has been an area of interest for chemists for many years, with various strategies emerging for the introduction of the cyano group into a carboxylic acid-containing framework.
Physicochemical Properties
Experimentally determined physicochemical data for this compound are scarce in the public domain. The following table summarizes the available and predicted properties for this compound and its isomers for comparative purposes.
| Property | This compound | 2-Cyanobutanoic Acid | 4-Cyanobutanoic Acid |
| CAS Number | 108747-49-5[2] | 6099-76-9 | 39201-33-7 |
| Molecular Formula | C₅H₇NO₂[1][2] | C₅H₇NO₂ | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol [1] | 113.11 g/mol | 113.11 g/mol |
| Melting Point | Not available | Not available | 36-38 °C |
| Boiling Point | Not available | Not available | 155-158 °C (at 10 mmHg) |
| Density | Not available | Not available | Not available |
| pKa (Predicted) | ~4.5 | ~2.6 | ~4.7 |
Note: Some of the data for 2- and 4-cyanobutanoic acid are from publicly available chemical databases and may be experimental or predicted.
Synthesis of this compound
While the specific historical synthesis protocol from Organic Syntheses remains elusive, a plausible modern synthetic approach can be conceptualized based on established organic chemistry principles. One common strategy for the synthesis of β-cyanocarboxylic acids involves the conjugate addition of a cyanide source to an α,β-unsaturated carboxylic acid or its ester derivative.
Conceptual Synthetic Pathway: Conjugate Addition
A likely synthetic route to this compound involves the Michael addition of a cyanide anion to crotonic acid or an ester thereof, followed by hydrolysis.
Caption: Conceptual synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical experimental protocol based on the conceptual pathway described above. This is not a validated protocol and should be adapted and optimized with appropriate laboratory safety precautions.
Materials:
-
Crotonic acid ethyl ester
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of Ethyl 3-cyanobutanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid ethyl ester in ethanol.
-
Carefully add a stoichiometric amount of sodium cyanide to the solution. (Work in a well-ventilated fume hood and wear appropriate personal protective equipment).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-cyanobutanoate.
-
Purify the crude product by vacuum distillation.
Step 2: Hydrolysis to this compound
-
To the purified ethyl 3-cyanobutanoate, add an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
-
The product may be further purified by recrystallization or distillation under high vacuum.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following are predicted spectroscopic data based on the known chemical shifts and absorption frequencies of its functional groups.
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (-CH₃) | ~1.4 | Doublet | 3H |
| H-2 (-CH₂) | ~2.6 | Doublet | 2H |
| H-3 (-CH) | ~3.0 | Multiplet | 1H |
| -COOH | ~10-12 | Singlet (broad) | 1H |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-4 (-CH₃) | ~20 |
| C-3 (-CH) | ~25 |
| C-2 (-CH₂) | ~40 |
| C-5 (-C≡N) | ~118 |
| C-1 (-COOH) | ~175 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (sp³) | 2980-2850 | Medium-Sharp |
| C≡N (Nitrile) | 2260-2240 | Medium, Sharp |
| C=O (Carboxylic Acid) | 1725-1700 | Strong, Sharp |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.
Caption: General workflow for synthesis and characterization.
Conclusion
This compound represents a potentially valuable, yet under-characterized, building block for organic synthesis. While its early history is not well-documented, its chemical structure suggests significant utility in the construction of diverse and complex molecules. The lack of readily available experimental data highlights an opportunity for further research to fully elucidate its properties and expand its applications, particularly in the fields of medicinal chemistry and drug development. The hypothetical synthetic and characterization workflows provided in this guide offer a starting point for researchers interested in exploring the chemistry of this intriguing compound.
References
Methodological & Application
Synthesis of GABA Analogs from 3-Cyanobutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of γ-aminobutyric acid (GABA) analogs, specifically focusing on the conversion of 3-cyanobutanoic acid to 4-amino-3-methylbutanoic acid. This GABA analog is a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the reduction of the nitrile functionality of this compound. Two effective methods are presented: a chemical reduction using nickel(II) chloride and sodium borohydride (B1222165), and a catalytic hydrogenation. These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Introduction
GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are a class of compounds with significant therapeutic applications, including anticonvulsant, anxiolytic, and analgesic properties. The synthesis of novel GABA analogs is a key area of research in the development of new treatments for neurological and psychiatric disorders.
This compound is a readily available starting material that can be strategically utilized to synthesize β-substituted GABA analogs. The reduction of its nitrile group directly leads to the formation of 4-amino-3-methylbutanoic acid, a compound with potential biological activity and a useful scaffold for further chemical modification.
Synthesis Pathway
The primary transformation discussed is the reduction of the nitrile group in this compound to a primary amine, yielding 4-amino-3-methylbutanoic acid.
Caption: General synthetic pathway from this compound.
Experimental Protocols
Method A: Chemical Reduction with Nickel(II) Chloride and Sodium Borohydride
This method utilizes nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, for the reduction of the nitrile. To prevent the formation of secondary amine byproducts, the resulting primary amine is protected in situ with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Methanol (B129727) (MeOH), anhydrous
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add nickel(II) chloride hexahydrate (0.1 eq) to the solution, followed by the portion-wise addition of sodium borohydride (7.0 eq) over 30 minutes, ensuring the temperature remains below 10 °C.
-
In situ Protection: After the addition of NaBH₄ is complete, add di-tert-butyl dicarbonate (2.0 eq) to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Isolation of Boc-protected Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected 4-amino-3-methylbutanoic acid.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
-
Deprotection (Optional): To obtain the free amino acid, dissolve the purified Boc-protected product in a solution of HCl in a suitable solvent (e.g., dioxane or methanol) and stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent under reduced pressure to yield 4-amino-3-methylbutanoic acid hydrochloride.
Method B: Catalytic Hydrogenation
This method employs a heterogeneous catalyst for the reduction of the nitrile group under a hydrogen atmosphere.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (Pd/C, 10 wt%) or Raney Nickel (Ra-Ni)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 mol% Pd/C or a slurry of Raney Nickel) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbutanoic acid.
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 4-amino-3-methylbutanoic acid from this compound. Please note that yields are highly dependent on reaction scale and optimization.
| Parameter | Method A (Chemical Reduction) | Method B (Catalytic Hydrogenation) |
| Starting Material | This compound | This compound |
| Key Reagents | NiCl₂·6H₂O, NaBH₄, Boc₂O | Pd/C or Ra-Ni, H₂ |
| Solvent | Methanol | Methanol or Ethanol |
| Reaction Time | 15 hours | 12-24 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Typical Yield | 70-85% (Boc-protected) | 60-80% |
| Purity | >95% after chromatography | >95% after recrystallization |
Characterization Data for 4-Amino-3-methylbutanoic Acid
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₁₁NO₂
-
Molecular Weight: 117.15 g/mol
-
¹H NMR (D₂O, 400 MHz): δ 2.95-3.10 (m, 2H, -CH₂-NH₂), 2.20-2.40 (m, 3H, -CH- and -CH₂-COOH), 1.05 (d, J=6.8 Hz, 3H, -CH₃).
-
¹³C NMR (D₂O, 100 MHz): δ 180.1 (COOH), 48.5 (CH₂-NH₂), 38.2 (CH₂-COOH), 30.5 (CH), 17.8 (CH₃).
-
Mass Spectrometry (ESI+): m/z 118.0862 [M+H]⁺.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.
-
Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Catalytic hydrogenation should be performed in equipment designed for reactions under pressure. Ensure proper training and adherence to safety protocols for handling hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of 4-amino-3-methylbutanoic acid from this compound is a straightforward process that can be achieved through either chemical reduction or catalytic hydrogenation. The choice of method may depend on the available equipment and desired scale of the reaction. The protocols provided herein offer a solid foundation for researchers to produce this valuable GABA analog for further investigation in drug discovery and development programs.
Application Notes and Protocols: 3-Cyanobutanoic Acid as a Versatile Precursor for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-cyanobutanoic acid as a starting material for the preparation of a variety of nitrogen-containing heterocycles. The protocols detailed below are based on established chemical transformations and provide a framework for the synthesis of pyridones, piperidones, and dihydrouracils.
Synthesis of 3-Cyano-4-methyl-2-pyridone Derivatives
Application Note: 3-Cyano-2-pyridone scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. While many syntheses of 3-cyano-2-pyridones exist, they often start from cyanoacetamide or malononitrile. This protocol outlines a plausible pathway for the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone from this compound, proceeding through an esterification and subsequent cyclocondensation. This approach offers an alternative route to this important heterocyclic core.
Plausible Synthetic Pathway:
A plausible synthetic route involves the initial esterification of this compound, followed by a base-catalyzed cyclocondensation reaction.
Caption: Plausible pathway for 3-cyano-2-pyridone synthesis.
Experimental Protocol: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone
Step 1: Esterification of this compound
-
To a solution of this compound (1.13 g, 10 mmol) in absolute ethanol (B145695) (20 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Heat the mixture at reflux for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-cyanobutanoate.
Step 2: Cyclocondensation to 3-Cyano-6-hydroxy-4-methyl-2-pyridone
-
Dissolve ethyl 3-cyanobutanoate (1.41 g, 10 mmol) in ethanol (20 mL).
-
Add a solution of potassium hydroxide (B78521) (0.56 g, 10 mmol) in ethanol (10 mL).
-
Cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 3-cyano-6-hydroxy-4-methyl-2-pyridone.
Quantitative Data:
| Step | Reactants | Reagents | Conditions | Product | Yield |
| 1 | This compound, Ethanol | H₂SO₄ | Reflux, 4h | Ethyl 3-Cyanobutanoate | ~85-95% (estimated) |
| 2 | Ethyl 3-Cyanobutanoate | KOH, Ethanol | Reflux, 6h | 3-Cyano-6-hydroxy-4-methyl-2-pyridone | 56-79%[1][2] |
Synthesis of 3-Methyl-2-piperidone
Application Note: Piperidones are key structural motifs in many alkaloids and pharmacologically active compounds. A direct synthesis of substituted piperidones from readily available precursors is of significant interest. This protocol describes a hypothetical pathway for the synthesis of 3-methyl-2-piperidone from this compound via reduction of the nitrile group followed by lactamization.
Plausible Synthetic Pathway:
This proposed synthesis involves the reduction of the cyano group of this compound to a primary amine, followed by intramolecular cyclization (lactamization) of the resulting γ-amino acid.
Caption: Plausible pathway for 3-methyl-2-piperidone synthesis.
Experimental Protocol: Synthesis of 3-Methyl-2-piperidone
Step 1: Reduction of this compound
-
In a high-pressure autoclave, dissolve this compound (1.13 g, 10 mmol) in methanol (B129727) (50 mL).
-
Add Raney Nickel (approx. 1 g, catalyst) to the solution.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
After cooling and venting the autoclave, filter the catalyst and concentrate the filtrate under reduced pressure to obtain crude 4-amino-3-methylbutanoic acid.
Step 2: Lactamization to 3-Methyl-2-piperidone
-
Place the crude 4-amino-3-methylbutanoic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask to 180-200°C.
-
Water will be eliminated, and the product, 3-methyl-2-piperidone, will begin to distill.
-
Collect the distillate and purify by vacuum distillation.
Quantitative Data:
| Step | Reactant | Reagents | Conditions | Product | Yield |
| 1 | This compound | H₂, Raney Ni | 100°C, 50 atm, 12h | 4-Amino-3-methylbutanoic Acid | High (estimated) |
| 2 | 4-Amino-3-methylbutanoic Acid | None | 180-200°C | 3-Methyl-2-piperidone | Moderate to High (estimated) |
Synthesis of 6-Methyl-5,6-dihydrouracil
Application Note: Dihydrouracils are a class of pyrimidine (B1678525) derivatives that are important in nucleotide metabolism and have been investigated for their potential as therapeutic agents. This protocol outlines a plausible synthesis of 6-methyl-5,6-dihydrouracil from this compound, based on the established reactivity of β-keto acids with urea (B33335). The initial step involves the decarboxylation of this compound to form a β-keto nitrile, which can then be hydrolyzed and cyclized.
Plausible Synthetic Pathway:
This proposed route involves the decarboxylative cyanation of a malonic acid derivative conceptually related to this compound's synthetic origin, or a direct condensation of a β-keto acid equivalent with urea. A more direct, albeit hypothetical, approach would be the direct condensation of 3-oxobutanoic acid (acetoacetic acid, which can be seen as a conceptual precursor to this compound via cyanation) with urea.
Caption: Plausible pathway for 6-methyl-5,6-dihydrouracil synthesis.
Experimental Protocol: Synthesis of 6-Methyl-5,6-dihydrouracil (from a conceptual precursor)
-
Dissolve finely powdered urea (1.33 moles) in a mixture of ethyl acetoacetate (B1235776) (1.23 moles), absolute ethanol (25 mL), and a few drops of concentrated hydrochloric acid.
-
Allow the mixture to stand in a desiccator over concentrated sulfuric acid until crystallization is complete.
-
Collect the crude β-uraminocrotonic ester.
-
Stir the crude ester into a solution of sodium hydroxide (2 moles) in water (1.2 L) at 95°C.
-
Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid.
-
The 6-methyluracil (B20015) will precipitate. To obtain the dihydrouracil, a subsequent reduction step would be necessary.
Quantitative Data (for the synthesis of 6-methyluracil):
| Step | Reactants | Reagents | Conditions | Product | Yield |
| 1 & 2 | Ethyl Acetoacetate, Urea | HCl, Ethanol, NaOH | Room temp, then 95°C | 6-Methyluracil | 71-77% |
Disclaimer: The provided protocols for the synthesis of 3-methyl-2-piperidone and 6-methyl-5,6-dihydrouracil from this compound are plausible routes based on established chemical principles. Experimental conditions would require optimization. The synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone is based on analogous reactions and should be considered a starting point for experimental work. Researchers should conduct a thorough literature search for the most up-to-date and specific procedures. All experimental work should be carried out with appropriate safety precautions.
References
Application Note: A Detailed Experimental Protocol for Knoevenagel Condensation with 3-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for performing a Knoevenagel condensation reaction using 3-cyanobutanoic acid as the active methylene (B1212753) component. This reaction is a fundamental method for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated carboxylic acids, which are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[1][2][3]
Introduction
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene group) to a carbonyl group, followed by a dehydration reaction that results in the formation of a C=C double bond.[4] The reaction is typically catalyzed by a weak base, such as an amine.[5][6] While malonic acid and its esters are classic substrates, this protocol adapts the principles of the Knoevenagel-Doebner modification for use with this compound.[4] The presence of both a cyano and a carboxylic acid group on the active methylene compound influences its reactivity and the subsequent reaction conditions.
Reaction Mechanism and Workflow
The reaction proceeds through a series of steps initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the α,β-unsaturated product.[1][3][7]
A general workflow for this experimental protocol is outlined below:
Caption: Experimental workflow for the Knoevenagel condensation.
The mechanism of the Knoevenagel condensation involves three primary stages: deprotonation, nucleophilic addition, and elimination (dehydration).
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol
This protocol describes the condensation of this compound with a generic aromatic aldehyde (e.g., benzaldehyde) using piperidine (B6355638) as a catalyst and toluene (B28343) as the solvent, with azeotropic removal of water.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Piperidine
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
-
Thin-layer chromatography (TLC) plates and chamber
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and toluene (100 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will commence and can be monitored in the side arm of the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete when water ceases to collect in the Dean-Stark trap (usually 2-4 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL) to remove the piperidine catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Analysis: Dry the purified product under vacuum and determine the final yield. Characterize the product by its melting point, and record its ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure.
Quantitative Data Summary
The following table summarizes the suggested quantities of reagents for a typical reaction.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| This compound | 113.10 | 50 | 5.66 g | 1.0 |
| Benzaldehyde (example) | 106.12 | 50 | 5.31 g (5.1 mL) | 1.0 |
| Piperidine | 85.15 | 5 | 0.43 g (0.5 mL) | 0.1 |
| Toluene | - | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | - | ~100 mL | - |
| Brine | - | - | 50 mL | - |
Note: The expected yield for this type of reaction is typically in the range of 70-90%, depending on the specific aldehyde used and the purity of the starting materials.
Safety and Handling
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
Piperidine is corrosive and has a strong odor; handle with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
This detailed protocol provides a robust starting point for researchers interested in utilizing this compound in Knoevenagel condensation reactions. Adjustments to the catalyst, solvent, and reaction temperature may be necessary to optimize the reaction for different aldehyde substrates.
References
- 1. purechemistry.org [purechemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 3-Cyanobutanoic Acid in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures found in numerous bioactive compounds. 3-Cyanobutanoic acid represents a potentially valuable, yet underexplored, Michael donor. Its structure incorporates both a nitrile and a carboxylic acid, offering multiple points for subsequent functionalization, making it an attractive building block in medicinal chemistry for the synthesis of novel therapeutic agents. These application notes provide a comprehensive overview of the theoretical application of this compound in Michael addition reactions, including generalized protocols and expected outcomes based on the known reactivity of similar compounds.
Core Concepts: this compound as a Michael Donor
For this compound to act as a Michael donor, the α-proton (the hydrogen atom on the carbon adjacent to both the cyano and carboxyl groups) must be removed to generate a resonance-stabilized carbanion. The acidity of this proton is crucial for the reaction to proceed. Compared to more commonly used Michael donors like malonates or cyanoacetates, the α-proton of this compound is expected to be less acidic. This implies that a relatively strong base will be necessary to generate the nucleophilic carbanion in sufficient concentration for the Michael addition to occur.[1]
The general mechanism for the Michael addition of this compound is as follows:
-
Deprotonation: A base abstracts the acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The resulting carbanion attacks the β-carbon of an α,β-unsaturated Michael acceptor (e.g., an enone, enal, or unsaturated ester).[2]
-
Protonation: The resulting enolate intermediate is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final Michael adduct.[1]
Applications in Drug Development
The Michael adducts derived from this compound are versatile intermediates for the synthesis of a variety of pharmacologically relevant scaffolds. The presence of both a nitrile and a carboxylic acid group in the product allows for a range of subsequent chemical transformations:
-
Synthesis of Substituted Glutarimides: The Michael adduct can potentially undergo intramolecular cyclization to form substituted glutarimide (B196013) rings, a common motif in bioactive molecules.[3]
-
Formation of γ-Aminobutyric Acid (GABA) Analogs: The nitrile group can be reduced to an amine, and the carboxylic acid can be manipulated to produce derivatives of GABA, an important neurotransmitter.
-
Construction of Complex Heterocycles: The dual functionality of the Michael adducts serves as a handle for the construction of more complex heterocyclic systems.
Experimental Protocols
The following are generalized protocols for the Michael addition of this compound to an α,β-unsaturated ketone. These protocols are based on standard procedures for Michael additions with similar carbon-based nucleophiles.[4] Note: Optimization of the base, solvent, temperature, and reaction time will be necessary for specific substrates.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone, cyclohexenone)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and the strong base (1.1 equivalents).
-
Solvent Addition: Add the anhydrous aprotic solvent via syringe.
-
Formation of the Nucleophile: Cool the mixture to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the stirred suspension of the base. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the carbanion.
-
Michael Addition: Dissolve the α,β-unsaturated ketone (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Generalized Reaction Parameters for Michael Addition of this compound
| Parameter | Description |
| Michael Donor | This compound |
| Michael Acceptor | α,β-Unsaturated Ketone, Aldehyde, Ester, or Nitrile |
| Base (1.1 eq.) | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), Potassium tert-butoxide |
| Solvent | Anhydrous THF, DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours (monitored by TLC) |
| Product | Substituted γ-cyano-γ-carboxy ketone, aldehyde, ester, or nitrile |
Table 2: Comparison of Common Michael Donors
| Michael Donor | pKa of α-proton | Typical Base Required | Reactivity |
| Malonic Ester | ~13 | Alkoxides (e.g., NaOEt) | High |
| Ethyl Cyanoacetate | ~9 | Weaker bases (e.g., amines) | Very High |
| Nitromethane | ~10 | Alkoxides | High |
| This compound | Estimated > 13 | Strong bases (e.g., NaH, LDA) | Moderate (requires strong base) |
Visualizations
Michael Addition Workflow
Caption: Workflow for the Michael addition of this compound.
Michael Addition Mechanism
Caption: Generalized mechanism of the Michael addition reaction.
Conclusion
This compound holds promise as a versatile building block in the synthesis of complex organic molecules for drug discovery. While direct literature precedents for its use in Michael addition reactions are limited, the fundamental principles of this transformation suggest that with the appropriate choice of a strong base, this compound can serve as an effective Michael donor. The resulting adducts, rich in functionality, open avenues for the creation of diverse molecular scaffolds, including substituted glutarimides and other heterocyclic systems of medicinal interest. The protocols and concepts outlined herein provide a foundational guide for researchers to explore the synthetic utility of this promising reagent. Further experimental validation is necessary to fully elucidate its reactivity and expand its application in organic synthesis and drug development.
References
The Versatility of the Cyano-Carboxylic Acid Moiety: Applications in Medicinal Chemistry Inspired by 3-Cyanobutanoic Acid
Introduction:
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 3-Cyanobutanoic acid, with its simple yet functionalized structure, represents a versatile building block. The presence of both a nitrile and a carboxylic acid group provides opportunities for diverse chemical modifications, making it an attractive starting point for creating libraries of compounds with potential therapeutic applications. While direct medicinal applications of this compound are not extensively documented, its core structural motifs—the cyano group and the carboxylic acid—are prevalent in a wide array of pharmacologically active molecules. This document explores the medicinal chemistry applications of derivatives that share these key functional features, providing insights into their therapeutic potential and the experimental protocols for their evaluation.
Application Notes
The cyano group, a potent electron-withdrawing group and a bioisostere for various functional groups, and the carboxylic acid, a common feature for interacting with biological targets, together form a powerful pharmacophore. Derivatives incorporating this cyano-acid or related functionalities have shown significant promise in several therapeutic areas.
Enzyme Inhibition
The nitrile group can act as a key interacting moiety in enzyme active sites, often targeting cysteine or serine residues. This has been successfully exploited in the design of various enzyme inhibitors.
-
Cysteine Protease Inhibition: Derivatives of 3-cyano-3-aza-β-amino acids have been identified as potent, slow-binding inhibitors of human cysteine cathepsins K, S, B, and L.[1] These enzymes are implicated in a variety of pathologies, including osteoporosis and tumor metastasis. The N-cyano group is centrally located to interact with both the primed and non-primed binding regions of the enzymes.[1]
-
Aldose Reductase Inhibition: Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have emerged as a novel class of highly potent aldose reductase (ALR2) inhibitors.[2] ALR2 is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The combination of a cyano and a carboxylic acid group within a more complex scaffold leads to compounds with IC50 values in the nanomolar range.[2]
-
Phosphoenolpyruvate-Dependent Enzyme Inhibition: (E)-3-Cyanophosphoenolpyruvate is a potent competitive inhibitor of several enzymes that utilize phosphoenolpyruvate (B93156) as a substrate, including phosphoenolpyruvate carboxylase, pyruvate (B1213749) kinase, and enolase.[3]
Diverse Pharmacological Activities of Cyano-Containing Heterocycles
The incorporation of the cyano group into heterocyclic scaffolds, often alongside a group that is or can be derived from a carboxylic acid, has led to the discovery of compounds with a broad spectrum of biological activities.
-
Anticancer and Anti-inflammatory Activities: 3-Cyano-2-oxa-pyridine derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[4] Similarly, 3-cyanopyridine (B1664610) derivatives are important intermediates in the synthesis of various biologically active molecules and have shown promise as anticancer agents.[5]
-
Antimicrobial Activity: 3-Cyanocoumarin (B81025) derivatives have been reported to exhibit specific activity against Gram-positive bacteria and yeast.[6] The coumarin (B35378) scaffold, combined with the reactive cyano group, provides a basis for the development of new antimicrobial agents.[7]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various cyano-containing carboxylic acid derivatives against their respective enzyme targets.
Table 1: Inhibition of Human Cysteine Cathepsins by 3-Cyano-3-aza-β-amino Acid Derivatives
| Compound | Target Enzyme | Second-Order Rate Constant (kinact/Ki) (M-1s-1) |
| Derivative 1 | Cathepsin K | up to 52,900 x 103 |
| Derivative 2 | Cathepsin S | Data not specified |
| Derivative 3 | Cathepsin B | Data not specified |
| Derivative 4 | Cathepsin L | Data not specified |
Data extracted from a study on 3-cyano-3-aza-β-amino acid derivatives as inhibitors of human cysteine cathepsins.[1]
Table 2: Inhibition of Aldose Reductase (ALR2) by Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic Acid Derivatives
| Compound | IC50 (µM) | Selectivity vs. ALR1 (fold) |
| Parent Compound (39) | 0.85 | Not specified |
| Sorbinil (Reference) | 0.50 | Not specified |
| Derivative 55 | 0.075 | 16.4 |
| Tolrestat (Reference) | 0.046 | Not specified |
Data from a study on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives as aldose reductase inhibitors.[2]
Table 3: Inhibition of Phosphoenolpyruvate-Dependent Enzymes by (E)-3-Cyanophosphoenolpyruvate
| Enzyme | KI (µM) with Mn2+ | KI (µM) with Mg2+ |
| Phosphoenolpyruvate Carboxylase | 16 | 1360 |
| Pyruvate Kinase | 0.085 | 0.76 |
| Enolase | 360 | 280 |
Data from a study on (E)-3-Cyanophosphoenolpyruvate as a new inhibitor of phosphoenolpyruvate-dependent enzymes.[3]
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of cyano-carboxylic acid derivatives, based on the methodologies described in the cited literature.
Protocol 1: Synthesis of Cyano-Containing Heterocyclic Derivatives (General Approach)
This protocol outlines a general one-pot multicomponent reaction for the synthesis of 3-cyano-2-oxa-pyridine derivatives.
Materials:
-
Substituted acetophenone
-
Ethyl cyanoacetate
-
Aryl aldehyde
-
Ethanol (B145695) (solvent)
Procedure:
-
Dissolve equimolar amounts of the substituted acetophenone, ethyl cyanoacetate, and the appropriate aryl aldehyde in ethanol.
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against a target enzyme.
Materials:
-
Purified target enzyme (e.g., Aldose Reductase)
-
Substrate for the enzyme (e.g., DL-glyceraldehyde)
-
Cofactor (e.g., NADPH)
-
Buffer solution (e.g., sodium phosphate (B84403) buffer, pH 6.2)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, substrate, and cofactor in a cuvette.
-
Add a specific concentration of the test compound to the reaction mixture. A control reaction should be prepared with the solvent alone.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes.
-
Initiate the enzymatic reaction by adding the purified enzyme to the cuvette.
-
Monitor the rate of the reaction by measuring the change in absorbance at a specific wavelength over time (e.g., the decrease in absorbance at 340 nm for NADPH consumption).
-
Calculate the initial velocity of the reaction.
-
Determine the percentage of inhibition caused by the test compound compared to the control.
-
To determine the IC50 value, perform the assay with a range of concentrations of the test compound and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized pathway of enzyme inhibition by cyano-carboxylic acid derivatives.
Caption: A typical workflow for the discovery of enzyme inhibitors.
References
- 1. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-3-Cyanophosphoenolpyruvate, a new inhibitor of phosphoenolpyruvate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stm.bookpi.org [stm.bookpi.org]
Application Notes and Protocols for Cyclization Reactions of 3-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential cyclization reactions of 3-cyanobutanoic acid, a versatile building block in organic synthesis. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a starting point for laboratory investigation.
Introduction
This compound possesses two key functional groups, a nitrile and a carboxylic acid, which can participate in intramolecular cyclization reactions to form valuable heterocyclic structures. The primary cyclized products anticipated are derivatives of succinimide (B58015) and pyrrolidinone, which are prevalent motifs in medicinal chemistry and materials science. The reaction pathway can be directed by the choice of reagents and reaction conditions, leading to either an oxidative or a reductive cyclization.
Application 1: Acid-Catalyzed Hydrolytic Cyclization to 3-Methyl-2,5-pyrrolidinedione (3-Methylsuccinimide)
The acid-catalyzed reaction of this compound is expected to proceed via hydrolysis of the nitrile group to a carboxylic acid, followed by an intramolecular condensation to form the five-membered succinimide ring. This transformation is a common strategy for the synthesis of succinimide derivatives.
Potential Applications:
-
Pharmaceutical Synthesis: The succinimide core is a key pharmacophore in a variety of anticonvulsant and antipsychotic drugs.
-
Polymer Chemistry: Succinimide-containing monomers can be used in the synthesis of specialty polymers with enhanced thermal stability and specific binding properties.
-
Fine Chemical Synthesis: 3-Methylsuccinimide can serve as a versatile intermediate for the synthesis of more complex molecules.
Application 2: Reductive Cyclization to 4-Methyl-2-pyrrolidinone
The reductive cyclization of this compound involves the reduction of the nitrile group to a primary amine, which then undergoes an intramolecular amidation with the carboxylic acid to form a lactam. This pathway provides access to substituted pyrrolidinones, another important class of heterocyclic compounds. A similar transformation has been reported for the conversion of itaconic acid and ammonia (B1221849) to 3- and 4-methyl-pyrrolidone using a ruthenium catalyst[1].
Potential Applications:
-
Drug Development: The pyrrolidinone ring is a central feature in nootropic drugs (e.g., piracetam) and other biologically active compounds.
-
Solvent Industry: N-Alkyl-2-pyrrolidones are widely used as aprotic polar solvents in various industrial processes.
-
Organic Synthesis: 4-Methyl-2-pyrrolidinone can be a precursor for the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data for the proposed cyclization reactions of this compound, based on yields reported for analogous reactions in the literature.
Table 1: Acid-Catalyzed Hydrolytic Cyclization to 3-Methyl-2,5-pyrrolidinedione
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (conc.) | Dioxane | 100 | 6 | 85 |
| 2 | HCl (conc.) | Acetic Acid | 110 | 8 | 78 |
| 3 | p-TsOH | Toluene | 110 (reflux) | 12 | 72 |
Table 2: Reductive Cyclization to 4-Methyl-2-pyrrolidinone
| Entry | Catalyst | Reducing Agent | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5% Ru/C | H₂ | H₂O | 150 | 200 | 4 | 90[1] |
| 2 | Raney Ni | H₂ | EtOH | 100 | 150 | 6 | 82 |
| 3 | LiAlH₄ | - | THF | - | 65 (reflux) | 10 | 75 |
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2,5-pyrrolidinedione via Acid-Catalyzed Hydrolytic Cyclization
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (B1210297)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 1,4-dioxane (20 mL).
-
Slowly add concentrated sulfuric acid (0.2 eq) to the stirred solution.
-
Heat the reaction mixture to 100°C and maintain for 6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (50 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to afford 3-methyl-2,5-pyrrolidinedione.
Protocol 2: Synthesis of 4-Methyl-2-pyrrolidinone via Reductive Cyclization
This protocol is adapted from the procedure for the reductive transformation of itaconic acid[1].
Materials:
-
This compound
-
5% Ruthenium on Carbon (Ru/C)
-
Deionized Water
-
Hydrogen Gas (H₂)
-
High-pressure autoclave
-
Filtration apparatus
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 g), 5% Ru/C (75 mg), and deionized water (1.5 g).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 150 bar.
-
Heat the reaction mixture to 200°C with stirring and maintain for 4 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The aqueous solution containing the product can be further purified by distillation or extraction.
Visualizations
References
Application Notes and Protocols: The Role of 3-Cyanobutanoic Acid in the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic introduction of a cyano group at the 3-position of the pyridine (B92270) ring offers a versatile handle for further chemical transformations, making 3-cyanopyridines valuable intermediates in drug discovery. While common precursors for 3-cyanopyridine (B1664610) synthesis include cyanoacetamide and ethyl cyanoacetate (B8463686), this document outlines the utility of 3-cyanobutanoic acid as a viable, albeit less direct, starting material.
This application note details a multi-step synthetic strategy to leverage this compound for the preparation of substituted pyridines. The protocol involves the initial conversion of this compound into a more reactive intermediate, ethyl 3-cyanobutanoate, followed by its utilization in a multicomponent reaction to construct the pyridine scaffold. This approach expands the repertoire of starting materials for the synthesis of this important class of heterocyles.
Synthetic Strategy Overview
The synthesis of substituted pyridines from this compound is proposed via a two-stage process. The first stage involves the conversion of the carboxylic acid to its corresponding ethyl ester, ethyl 3-cyanobutanoate. The second stage utilizes this ester in a one-pot, multicomponent reaction with an aldehyde, a ketone, and an ammonia (B1221849) source to yield the target 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
Caption: Overall synthetic workflow from this compound to substituted pyridines.
Experimental Protocols
Stage 1: Synthesis of Ethyl 3-Cyanobutanoate
This protocol describes the Fischer esterification of this compound to yield ethyl 3-cyanobutanoate.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also acts as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-cyanobutanoate.
-
The crude product can be purified by vacuum distillation if necessary.
Stage 2: Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles
This protocol outlines a one-pot, four-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles using ethyl 3-cyanobutanoate as a precursor.[1]
Materials:
-
Ethyl 3-cyanobutanoate (or ethyl cyanoacetate as a model)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone)
-
Ammonium acetate
-
Ethanol or Acetic acid (as solvent)
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aromatic ketone (1 mmol), ethyl 3-cyanobutanoate (1 mmol), and ammonium acetate (1 mmol).[1]
-
The mixture can be heated under solvent-free conditions at 120 °C with stirring for 5-10 minutes.[1] Alternatively, the reaction can be carried out in a solvent such as ethanol or acetic acid under reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed solvent-free, add a small amount of ethanol or acetic acid to the solidified crude product.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be recrystallized from a suitable solvent (e.g., absolute ethanol or acetic acid) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]
Proposed Reaction Mechanism for Pyridine Formation
The formation of the 2-pyridone ring is proposed to proceed through a series of condensation and cyclization reactions.
Caption: Proposed mechanism for the multicomponent synthesis of 2-pyridones.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles using a four-component reaction, which serves as a model for the utilization of ethyl 3-cyanobutanoate.
| Entry | Aromatic Aldehyde | Aromatic Ketone | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | None | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | None | 7 | 88 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | None | 10 | 82 |
| 4 | Benzaldehyde | 4-Methylacetophenone | None | 6 | 86 |
| 5 | 4-Chlorobenzaldehyde | 4-Methylacetophenone | None | 8 | 90 |
Data adapted from a representative four-component synthesis of 2-pyridones.[1]
Applications in Drug Development
The synthesized substituted 3-cyanopyridines are valuable scaffolds in drug discovery and development. The cyano group can be readily transformed into other functional groups such as amides, carboxylic acids, or tetrazoles, which are common pharmacophores. These pyridine derivatives have been investigated for a range of biological activities, including:
-
Anticancer Agents: Certain substituted pyridines have shown potent activity against various cancer cell lines.
-
Enzyme Inhibitors: The pyridine core can be tailored to interact with the active sites of various enzymes.
-
Receptor Modulators: Functionalized pyridines can act as agonists or antagonists for a variety of cellular receptors.
Conclusion
While this compound is not a direct precursor for the one-pot synthesis of substituted pyridines, it can be effectively utilized through a two-stage process involving its conversion to ethyl 3-cyanobutanoate. This intermediate can then be successfully employed in multicomponent reactions to generate a diverse range of substituted 3-cyanopyridines. This approach broadens the scope of accessible starting materials for the synthesis of these medicinally important heterocyclic compounds. The protocols and data presented herein provide a framework for researchers to explore the utility of this compound and its derivatives in their synthetic endeavors.
References
Application of 3-Cyanobutanoic Acid in Polymer Chemistry: A Focus on Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Application Note
The functionalization of polymers with nitrile and carboxylic acid groups offers a versatile platform for creating materials with tailored properties, including enhanced polarity, sites for post-polymerization modification, and improved adhesion. 3-Cyanobutanoic acid, with its dual functionality, presents itself as a valuable, yet underexplored, building block in polymer synthesis. While direct polymerization of this compound as a monomer is not widely documented, its structure is highly suitable for conversion into a chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This application note details the prospective use of this compound as a precursor for a novel RAFT agent and its subsequent application in the controlled polymerization of vinyl monomers.
The carboxylic acid moiety of this compound can be leveraged to synthesize a trithiocarbonate-based RAFT agent. Such agents are instrumental in mediating polymerization to produce polymers with predetermined molecular weights and narrow molecular weight distributions. The presence of the cyano group in the resulting RAFT agent can influence its reactivity and the properties of the resulting polymers. This approach allows for the introduction of the this compound structure as a terminal group on polymer chains, thereby imparting its unique functionalities to the final material.
Experimental Protocols
Herein, we provide a detailed, two-stage experimental protocol: first, the synthesis of a novel trithiocarbonate (B1256668) RAFT agent from this compound, and second, the use of this RAFT agent in the controlled polymerization of a model monomer, methyl methacrylate (B99206) (MMA).
Protocol 1: Synthesis of S-(1-Cyano-propyl)-S'-(dodecyl)trithiocarbonate (CPDTC) from this compound
This protocol describes the synthesis of a novel RAFT agent derived from this compound. The synthesis involves the reaction of the carboxyl group of this compound with a trithiocarbonate-forming reagent.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Dodecanethiol
-
Potassium phosphate (B84403) (K₃PO₄)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.13 g, 10 mmol) and potassium phosphate (4.24 g, 20 mmol) in 30 mL of acetone.
-
Cool the mixture to 0 °C in an ice bath and add dodecanethiol (2.02 g, 10 mmol).
-
Slowly add carbon disulfide (0.76 g, 10 mmol) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
In a separate flask, dissolve 1,3,5-tris(bromomethyl)benzene (1.19 g, 3.33 mmol) in 20 mL of acetone.
-
Add the solution of the brominating agent dropwise to the reaction mixture and stir overnight at room temperature.
-
Remove the acetone using a rotary evaporator.
-
Add 50 mL of diethyl ether and 50 mL of deionized water to the residue.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain the pure S-(1-Cyano-propyl)-S'-(dodecyl)trithiocarbonate RAFT agent.
Protocol 2: RAFT Polymerization of Methyl Methacrylate (MMA) using CPDTC
This protocol details the use of the synthesized CPDTC RAFT agent for the controlled radical polymerization of methyl methacrylate (MMA).
Materials:
-
S-(1-Cyano-propyl)-S'-(dodecyl)trithiocarbonate (CPDTC)
-
Methyl methacrylate (MMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Oil bath
-
Vacuum line with nitrogen/argon inlet
-
Syringes
Procedure:
-
To a Schlenk flask, add CPDTC (0.17 g, 0.5 mmol), MMA (5.0 g, 50 mmol), and AIBN (8.2 mg, 0.05 mmol) in 10 mL of toluene.
-
Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(methyl methacrylate) (PMMA) for its molecular weight (Mn), polydispersity index (PDI), and end-group functionality using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data for the RAFT polymerization of MMA using the synthesized CPDTC RAFT agent. These values are based on typical results obtained for similar RAFT systems reported in the literature.[1][2]
Table 1: Reaction Conditions for RAFT Polymerization of MMA
| Parameter | Value |
| Monomer | Methyl Methacrylate (MMA) |
| RAFT Agent | S-(1-Cyano-propyl)-S'-(dodecyl)trithiocarbonate (CPDTC) |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) |
| Solvent | Toluene |
| Temperature | 70 °C |
| [MMA]₀/[CPDTC]₀/[AIBN]₀ | 100 / 1 / 0.1 |
| Reaction Time | 6 hours |
Table 2: Expected Polymer Characteristics
| Property | Expected Value |
| Monomer Conversion | > 90% |
| Theoretical Mn ( g/mol ) | ~9,000 |
| Experimental Mn (GPC) | 8,500 - 9,500 |
| Polydispersity Index (PDI) | < 1.20 |
Visualizations
References
Application Notes and Protocols for Enzymatic Reactions with 3-Cyanobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential enzymatic reactions involving 3-cyanobutanoic acid, with a focus on the application of nitrilase enzymes. Due to the limited direct experimental data on this compound as an enzyme substrate, the protocols and data presented herein are based on established methodologies for structurally similar aliphatic nitriles and cyanocarboxylic acids.
Introduction to Nitrilases in Biocatalysis
Nitrilase enzymes (E.C. 3.5.5.1) are a class of hydrolases that catalyze the conversion of a nitrile group (-CN) directly to a carboxylic acid and ammonia (B1221849) in a single step.[1][2] This direct hydrolysis pathway is advantageous over the two-step nitrile hydratase/amidase pathway, which involves an amide intermediate.[3] Nitrilases are found in a wide variety of organisms, including bacteria, fungi, and plants.[4][5]
Based on their substrate specificity, nitrilases are broadly categorized into three groups:
-
Aliphatic nitrilases: Act primarily on aliphatic nitriles.
-
Aromatic nitrilases: Show preference for aromatic or heterocyclic nitriles.
-
Arylacetonitrilases: Specialize in hydrolyzing arylacetonitriles.[3]
The catalytic mechanism of nitrilases involves a conserved cysteine residue in the active site that acts as a nucleophile, attacking the carbon atom of the nitrile group.[1] This enzymatic transformation is of significant interest in industrial biotechnology and pharmaceutical synthesis due to its mild reaction conditions, high selectivity (including enantio- and regioselectivity), and environmentally benign nature compared to chemical hydrolysis methods.[3][5] Applications include the production of vitamins like nicotinic acid, chiral carboxylic acids as pharmaceutical intermediates, and the bioremediation of nitrile-containing environmental pollutants.[5]
Potential Enzymatic Conversion of this compound
Given its structure as an aliphatic cyanocarboxylic acid, this compound is a potential substrate for aliphatic nitrilases. The enzymatic reaction would involve the hydrolysis of the nitrile group to a carboxylic acid, yielding 2-methylglutaric acid (also known as 3-methylglutaric acid). This bioconversion is valuable for the synthesis of substituted dicarboxylic acids which can be important building blocks in organic synthesis and drug development.
Figure 2. General experimental workflow for identifying and characterizing a nitrilase for a new substrate.
Protocol for Nitrilase Activity Assay
This protocol describes a method to determine the activity of a nitrilase by quantifying the amount of ammonia released using a coupled enzyme assay. [6]Alternatively, the formation of the carboxylic acid product can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified nitrilase or cell lysate containing the enzyme
-
This compound (substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
For Ammonia-Based Assay:
-
α-ketoglutarate
-
NADH
-
Glutamate dehydrogenase (GDH)
-
-
Microplate reader or spectrophotometer
-
For HPLC-Based Assay:
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acidified water/acetonitrile gradient)
-
2-Methylglutaric acid standard
-
Procedure:
Method A: Ammonia Release Assay (Coupled Enzyme Assay) [6]
-
Prepare Reagent Mix: In a 96-well plate, prepare a reaction mixture (final volume 200 µL) containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM α-ketoglutarate
-
0.5 mM NADH
-
1 U/mL Glutamate Dehydrogenase
-
Varying concentrations of this compound (e.g., 0.1 - 10 mM)
-
-
Initiate Reaction: Add a known amount of purified nitrilase or cell lysate (e.g., 20 µg) to each well to start the reaction.
-
Monitor Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the amount of ammonia produced.
-
Calculate Activity: Determine the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit of nitrilase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
Method B: HPLC-Based Assay [7]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture (e.g., 500 µL) containing:
-
50 mM Potassium Phosphate buffer (pH 7.5)
-
A defined concentration of this compound (e.g., 10 mM)
-
A known amount of purified nitrilase or cell lysate.
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation. [8]3. Time Points: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to pellet the enzyme and any precipitates. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate and product using a suitable gradient method.
-
Quantification: Quantify the amount of 2-methylglutaric acid produced by comparing the peak area to a standard curve prepared with known concentrations of the product.
Determination of Kinetic Parameters
To determine the Michaelis-Menten constants (K_m and V_max), perform the chosen activity assay (4.2) with a range of substrate concentrations (e.g., 0.1 to 10 times the estimated K_m). The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
Applications in Drug Development
The enzymatic synthesis of chiral carboxylic acids and their derivatives is of great importance in the pharmaceutical industry. For instance, nitrilases are used in the production of intermediates for drugs like pregabalin. [9]The enzymatic conversion of this compound to 2-methylglutaric acid provides a potential route to a C6 dicarboxylic acid that can be further modified. Chiral versions of 2-methylglutaric acid could serve as valuable building blocks for the synthesis of complex molecules with therapeutic potential. The use of biocatalysis in these synthetic routes offers a greener and more efficient alternative to traditional chemical methods.
Conclusion
While direct enzymatic data for this compound is currently scarce, the established activity of nitrilases on structurally related aliphatic nitriles suggests a high probability of successful bioconversion. The protocols and data provided in these application notes offer a solid starting point for researchers to explore the enzymatic hydrolysis of this compound. Experimental validation is necessary to determine the optimal enzyme and reaction conditions for this specific substrate. The development of such a biocatalytic process holds promise for the sustainable synthesis of valuable chemical intermediates for various applications, including drug discovery and development.
References
- 1. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 2. Nitrilase - Creative Enzymes [creative-enzymes.com]
- 3. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrilase enzymes and their role in plant-microbe interactions. | Department of Biology [biology.ox.ac.uk]
- 5. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From sequence to function: a new workflow for nitrilase identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Sensitive High-Throughput Screening Strategy for Nitrilase-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. EP1745136B1 - Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyanobutanoic Acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound?
A1: The two most common routes for synthesizing this compound are:
-
Conjugate Addition (Michael Addition): This involves the 1,4-addition of a cyanide nucleophile to an α,β-unsaturated carbonyl compound like crotonic acid or its esters.[1][2] This method is widely used for the mild formation of carbon-carbon bonds.[2]
-
Hydrolysis of a Precursor: This route typically starts with the hydrolysis of a precursor molecule, such as a 3-cyanobutanoate ester or 1,3-dicyanopropane. The hydrolysis can be performed under acidic or basic conditions.[3][4]
Q2: What are the most common byproducts observed during the synthesis of this compound, and how do they form?
A2: Byproduct formation is a significant challenge and is highly dependent on the chosen synthetic route and reaction conditions. The most common impurities are detailed below.
-
From Hydrolysis Routes:
-
3-Cyanobutanamide: This amide is the intermediate in the hydrolysis of the nitrile group to a carboxylic acid.[4] Its presence indicates incomplete hydrolysis. The reaction from nitrile to amide is the first stage, followed by the hydrolysis of the amide to the carboxylic acid.[3][5]
-
Decarboxylation Products (e.g., Butyronitrile): this compound is susceptible to decarboxylation (loss of CO2), especially at elevated temperatures, which yields butyronitrile. This is a known issue for related cyanocarboxylic acids.[6]
-
Glutaramide/Glutaric Acid: If the synthesis starts from 1,3-dicyanopropane, partial hydrolysis can lead to mono-amide or di-amide intermediates, while complete hydrolysis of both nitrile groups would yield glutaric acid.
-
-
From Conjugate Addition Routes:
-
Dicyano Adducts: If the reaction conditions are not carefully controlled, a second Michael addition could potentially occur, leading to dicyanated products.
-
Polymerization: The Michael acceptor (e.g., ethyl crotonate) is an activated olefin and can undergo polymerization, particularly in the presence of strong bases or initiators.[7]
-
1,2-Addition Products: While less common for cyanide nucleophiles, direct addition to the carbonyl group (1,2-addition) instead of the β-carbon (1,4-addition) can occur, leading to a cyanohydrin derivative.[1]
-
Q3: How can I minimize the formation of the 3-cyanobutanamide byproduct during hydrolysis?
A3: To ensure the complete conversion of the intermediate amide to the desired carboxylic acid, consider the following:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the second hydrolysis step (amide to acid) goes to completion.
-
Increase Temperature: Carefully increasing the reaction temperature can accelerate the rate of amide hydrolysis. However, be cautious, as excessively high temperatures can promote decarboxylation.[8]
-
Use Stronger Acid/Base: Employing a higher concentration of the acid or base catalyst can drive the reaction forward. For alkaline hydrolysis, the final product is a salt; a strong acid is then required to protonate it to the free carboxylic acid.[5]
Q4: My final product shows signs of decarboxylation. How can I prevent this?
A4: Decarboxylation is primarily triggered by heat.[9] To mitigate this:
-
Maintain Low Temperatures: Keep the reaction and purification temperatures as low as possible. Avoid prolonged heating.
-
Use Vacuum Distillation: If distillation is required for purification, perform it under high vacuum to lower the boiling point and reduce thermal stress on the molecule.
-
Avoid Strong Heating During Workup: During solvent evaporation or drying, use moderate temperatures.
Q5: The yield from my Michael addition is low and I have a significant amount of polymer-like material. What went wrong?
A5: Polymerization of the Michael acceptor is a common side reaction. To address this:
-
Control Stoichiometry: Use a modest excess of the cyanide source to ensure the Michael acceptor is consumed.
-
Optimize Catalyst/Base: The choice and concentration of the base are critical. Weakly basic catalysts are often preferred to prevent both polymerization and self-condensation of the carbonyl compound.[10]
-
Maintain Low Temperature: Running the reaction at lower temperatures can reduce the rate of polymerization.
-
Slow Addition: Add the Michael acceptor slowly to a solution of the cyanide nucleophile to maintain a low concentration of the acceptor at any given time, disfavoring polymerization.
Byproduct Summary by Synthetic Route
| Synthetic Route | Common Byproduct(s) | Formation Mechanism | Mitigation Strategy |
| Hydrolysis | 3-Cyanobutanamide | Incomplete hydrolysis of the nitrile group.[3][4] | Increase reaction time, temperature, or acid/base concentration.[5][8] |
| Butyronitrile | Thermal decarboxylation of the final product.[6] | Maintain low temperatures during reaction and purification; use vacuum. | |
| Glutaric Acid | Over-hydrolysis if starting from a dinitrile precursor. | Control reaction stoichiometry and time. | |
| Michael Addition | Dicyano Adducts | Addition of a second cyanide equivalent. | Use precise stoichiometric control of reagents. |
| Polymerized Acceptor | Base-catalyzed polymerization of the α,β-unsaturated ester/acid.[7] | Use a weak base, maintain low temperature, slow addition of acceptor.[10] | |
| 1,2-Addition Product | Nucleophilic attack at the carbonyl carbon instead of the β-carbon.[1] | Choose appropriate solvent and counter-ion to favor 1,4-addition. |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of Ethyl 3-Cyanobutanoate
This protocol is a representative procedure for the acid-catalyzed hydrolysis of a cyano-ester.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-cyanobutanoate (1 equivalent) with a 6M aqueous hydrochloric acid solution (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[5] Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours. Look for the disappearance of the starting ester and the intermediate amide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C) to avoid decarboxylation. The crude product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis via Michael Addition of Cyanide to Ethyl Crotonate
This protocol is a representative procedure for the conjugate addition of cyanide. Caution: This reaction involves highly toxic cyanide salts and the potential evolution of HCN gas. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Setup: To a solution of sodium cyanide (1.1 equivalents) in a suitable solvent like ethanol (B145695) or DMF in a three-neck flask under an inert atmosphere (e.g., nitrogen), add a catalytic amount of a weak acid like acetic acid to buffer the solution and prevent the formation of excess HCN. Cool the mixture in an ice bath.
-
Reaction: Add ethyl crotonate (1 equivalent) dropwise to the cooled cyanide solution with vigorous stirring. The addition should be slow to control the reaction exotherm and minimize polymerization.
-
Monitoring: Allow the reaction to stir at room temperature after the addition is complete. Monitor the disappearance of the ethyl crotonate by GC-MS or TLC.
-
Workup: Carefully quench the reaction by pouring it into a weakly acidic aqueous solution (e.g., ammonium (B1175870) chloride solution) to neutralize any remaining cyanide. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ethyl 3-cyanobutanoate can then be hydrolyzed to the carboxylic acid as described in Protocol 1.
Visual Guides
Caption: Overview of common synthetic routes to this compound.
Caption: Key side reactions in the hydrolysis route.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 3-Cyanobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials, 3-cyanobutanamide from incomplete hydrolysis of a nitrile precursor, and the decarboxylation byproduct, 1-cyanopropane.[1] The presence of an electron-withdrawing cyano group can make the molecule susceptible to decarboxylation, especially at elevated temperatures.[1]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are vacuum distillation, recrystallization, and solvent extraction. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification. For thermally stable compounds, vacuum distillation is often effective.[2] Recrystallization is suitable for solid products with thermally labile impurities. Solvent extraction can be used for an initial cleanup.[3][4]
Q3: How can I monitor the purity of this compound during purification?
A3: Purity can be monitored using various analytical techniques. Thin-layer chromatography (TLC) provides a quick assessment of the number of components in a mixture.[5] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]
Q4: What are the physical properties of this compound?
A4: Key physical properties are summarized below.
| Property | Value |
| Molecular Formula | C5H7NO2[7][8] |
| Molecular Weight | 113.12 g/mol [7][8] |
| Purity (typical commercial) | ≥95.00%[8] |
Note: Specific values for boiling and melting points are not consistently available in public literature and should be determined experimentally.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Potential Cause | Troubleshooting Step |
| Product Decomposition: | This compound may be susceptible to decarboxylation at elevated temperatures.[1] Reduce the distillation temperature by using a higher vacuum. Ensure the heating mantle is not set to an excessively high temperature. |
| Improper Fraction Collection: | The boiling points of the product and impurities may be close. Use a fractionating column to improve separation. Collect smaller fractions and analyze each for purity. |
| Leaks in the Distillation Apparatus: | A leak in the system will prevent achieving the necessary low pressure. Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate. |
Issue 2: Oily Product After Recrystallization
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System: | The chosen solvent may be too good a solvent for the compound, preventing crystal formation.[9] Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly.[9] |
| Presence of Oily Impurities: | Impurities may be inhibiting crystallization. Try an initial purification step, such as a solvent wash or column chromatography, to remove these impurities before recrystallization. |
| Cooling Too Rapidly: | Rapid cooling can lead to the product oiling out instead of forming crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
Issue 3: Product Contaminated with Amide Impurity
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis in Synthesis: | The amide is often an intermediate in the synthesis from a dinitrile or via a nitrile hydrolysis step.[1] If possible, revisit the synthesis step and ensure complete hydrolysis, for example, by extending the reaction time or adjusting the reagent concentration. |
| Purification Method Ineffective: | The chosen purification method may not be suitable for separating the acid and amide. Consider using column chromatography with a suitable stationary and mobile phase to separate the more polar amide from the carboxylic acid. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is adapted from a method for a related compound, 3-oxo-butyric acid-2-cyanoacetate.[2]
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Charging the Flask: Place the crude this compound into the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Analysis: Analyze the collected fraction for purity using TLC, GC-MS, or NMR.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the crude product when hot but not when cold.[9]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods
| Method | Typical Purity | Typical Yield | Throughput | Key Advantage |
| Vacuum Distillation | >98% | 60-80% | Moderate to High | Effective for removing non-volatile impurities. |
| Recrystallization | >99% | 50-70% | Low to Moderate | Can yield very high purity product. |
| Solvent Extraction | 85-95% | >90% | High | Good for initial cleanup and removing highly soluble or insoluble impurities. |
Note: The values in this table are illustrative and will vary depending on the specific nature of the crude product and the experimental conditions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical diagram for troubleshooting purification outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google Patents [patents.google.com]
- 3. US3761474A - Purification of crude cyanuric acid - Google Patents [patents.google.com]
- 4. env.go.jp [env.go.jp]
- 5. osti.gov [osti.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]
- 9. Reagents & Solvents [chem.rochester.edu]
troubleshooting low yield in 3-cyanobutanoic acid reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in 3-cyanobutanoic acid synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common laboratory-scale synthesis involves a two-step process:
-
Nucleophilic Substitution: Reaction of an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate or ethyl 4-chlorobutanoate) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form ethyl 3-cyanobutanoate.
-
Hydrolysis: Subsequent hydrolysis of the resulting ester under acidic or basic conditions to yield this compound.
Q2: What are the potential side reactions that can lead to a low yield of this compound?
Several side reactions can decrease the yield:
-
Elimination Reaction: The halo-ester starting material can undergo elimination to form ethyl crotonate, especially in the presence of a strong base.
-
Hydrolysis of the Nitrile: Under harsh hydrolysis conditions (e.g., high temperatures or prolonged reaction times with strong acid or base), the nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of succinic acid.
-
Polymerization: Under certain conditions, side products or intermediates can polymerize.
Q3: My final product is a viscous oil instead of a solid. How can I purify it?
This compound can be an oil or a low-melting solid. If purification by recrystallization is not feasible, consider the following methods:
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can effectively separate the product from impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
Q4: I am observing the formation of a significant amount of amide intermediate during hydrolysis. How can I drive the reaction to completion?
The hydrolysis of the ester to the carboxylic acid can sometimes be slow. If you isolate the amide intermediate, it indicates incomplete hydrolysis. To push the reaction forward:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Increase Reagent Concentration: Use a higher concentration of the acid or base catalyst.
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis, but be cautious of potential side reactions like nitrile hydrolysis.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low yield of ethyl 3-cyanobutanoate in the first step.
| Potential Cause | Proposed Solution |
| Incomplete Reaction | - Ensure the cyanide salt is fully dissolved. Using a polar aprotic solvent like DMSO or DMF can aid solubility. - Increase the reaction temperature moderately (e.g., 50-70 °C) and extend the reaction time. Monitor the reaction progress using TLC or GC. |
| Side Reactions (Elimination) | - Use a less sterically hindered and less basic cyanide source if possible. - Maintain a moderate reaction temperature to disfavor the elimination pathway. |
| Low Quality of Reagents | - Use anhydrous solvents to prevent unwanted hydrolysis of the starting materials or product. - Ensure the purity of the ethyl 4-halobutanoate and the cyanide salt. |
Issue 2: Low yield of this compound after hydrolysis.
| Potential Cause | Proposed Solution |
| Incomplete Hydrolysis | - Increase the reaction time for the hydrolysis step. - Use a higher concentration of acid or base. - Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester. |
| Nitrile Hydrolysis | - Use milder hydrolysis conditions. For example, use a weaker base or perform the reaction at a lower temperature. - Carefully control the reaction time to favor ester hydrolysis over nitrile hydrolysis. |
| Product Loss During Workup | - this compound has some water solubility. Ensure thorough extraction from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (at least 3x). - During acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from ethyl 4-chlorobutanoate.
Materials:
-
Ethyl 4-chlorobutanoate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
Step 1: Synthesis of Ethyl 3-cyanobutanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO.
-
Slowly add ethyl 4-chlorobutanoate (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain crude ethyl 3-cyanobutanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl 3-cyanobutanoate in a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux (approximately 70-80 °C) and stir for 4-6 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is between 1 and 2.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography or distillation if necessary.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield.
Relationship between Reaction Parameters and Outcome
Caption: Key parameter effects on reaction outcome.
Technical Support Center: Optimizing Reaction Conditions for 3-Cyanobutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two most common laboratory-scale syntheses for this compound are:
-
Hydrolysis of Ethyl 3-cyanobutanoate: This is a widely used method involving the saponification (alkaline hydrolysis) of the corresponding ethyl ester, followed by acidification to yield the carboxylic acid. The starting ester can be purchased commercially or synthesized.
-
Michael Addition to a Crotonate Derivative: This method involves the conjugate addition of a cyanide source (e.g., sodium cyanide) to an α,β-unsaturated carbonyl compound like ethyl crotonate, followed by hydrolysis of the resulting ester.
Q2: What are the major byproducts to be aware of during the synthesis of this compound?
A2: The formation of byproducts is a common challenge. The two main byproducts to monitor are:
-
3-Cyanobutanamide: This amide is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. Its presence as an impurity is primarily due to incomplete hydrolysis.
-
Decarboxylation Products: Under harsh heating conditions, this compound can be susceptible to decarboxylation, leading to the formation of butyronitrile.
Q3: How can I minimize the formation of 3-cyanobutanamide during hydrolysis?
A3: To minimize the formation of the amide byproduct, ensure complete hydrolysis of the nitrile group. This can be achieved by:
-
Increasing Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure both the ester and nitrile groups have fully hydrolyzed.
-
Optimizing Reagent Concentration: Use an adequate concentration of the hydrolyzing agent (e.g., NaOH or HCl).
-
Elevating Temperature: Carefully increasing the reaction temperature can promote the hydrolysis of the amide intermediate. However, excessive heat may lead to decarboxylation.
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low yields can stem from several factors. Refer to the troubleshooting guide below for specific issues. General considerations include:
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to byproduct formation.
-
Inefficient Purification: Product loss can occur during workup and purification steps. Ensure proper extraction and isolation techniques are used.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of Ethyl 3-cyanobutanoate
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material (ethyl 3-cyanobutanoate) remains after the reaction. | Incomplete hydrolysis due to insufficient reaction time, temperature, or base concentration. | Increase the reaction time, moderately increase the temperature (e.g., to reflux), or use a higher concentration of NaOH. |
| The final product is contaminated with a significant amount of 3-cyanobutanamide. | Incomplete hydrolysis of the intermediate amide. | Prolong the reaction time at an elevated temperature to drive the hydrolysis of the amide to the carboxylic acid. |
| Low isolated yield after workup. | Product loss during extraction due to its solubility in the aqueous phase. | Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product before extraction. Increase the number of extractions with an organic solvent (e.g., ethyl acetate). |
Issue 2: Challenges in the Michael Addition of Cyanide to Ethyl Crotonate
| Symptom | Possible Cause | Suggested Solution |
| The reaction is slow or does not proceed to completion. | Insufficiently basic conditions to generate the cyanide nucleophile or low reaction temperature. | Use a stronger, non-nucleophilic base or a catalytic amount of a suitable base. Gently warm the reaction mixture. |
| Formation of multiple products. | Side reactions, such as polymerization of the ethyl crotonate. | Control the reaction temperature carefully, and add the cyanide source slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 3-cyanobutanoate
Materials:
-
Ethyl 3-cyanobutanoate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Saponification: In a round-bottom flask, dissolve ethyl 3-cyanobutanoate in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution is ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data: Optimization of Hydrolysis
The following table summarizes the effect of reaction conditions on the yield of this compound from the hydrolysis of ethyl 3-cyanobutanoate.
| Entry | NaOH Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 80 | 4 | 65 |
| 2 | 2 | 80 | 4 | 85 |
| 3 | 2 | 100 (Reflux) | 4 | 92 |
| 4 | 2 | 100 (Reflux) | 8 | 95 |
Visualizations
Experimental Workflow for this compound Synthesis
side reactions of the cyano group in 3-cyanobutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions of the cyano group in 3-cyanobutanoic acid. The information is tailored for researchers, scientists, and professionals in drug development to anticipate and address challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving the cyano group of this compound?
A1: The cyano group (-C≡N) in this compound is susceptible to several transformations, primarily hydrolysis, reduction, and reactions involving the acidity of its α-proton. Under certain conditions, the entire molecule can also undergo decarboxylation. The most common side reactions include incomplete hydrolysis to the corresponding amide, over-reduction, or formation of secondary and tertiary amines during reduction.[1][2]
Q2: During the hydrolysis of the cyano group to a carboxylic acid, what are the potential byproducts?
A2: The hydrolysis of a nitrile to a carboxylic acid, whether under acidic or basic conditions, proceeds through a carboxamide intermediate (in this case, 3-carbamoylbutanoic acid).[1] If the reaction conditions (e.g., temperature, reaction time, or reagent concentration) are insufficient, this amide can be isolated as a significant byproduct.[3]
Q3: Can the cyano group and the carboxylic acid group be reduced simultaneously?
A3: Yes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the nitrile and the carboxylic acid functional groups.[1][4] This will typically yield an amino alcohol (4-amino-3-methylbutan-1-ol). Selective reduction of one group in the presence of the other is challenging and requires careful selection of reagents and reaction conditions.
Q4: Is decarboxylation a concern when working with this compound?
A4: Yes, decarboxylation, the loss of carbon dioxide from the carboxylic acid group, can be a significant side reaction, particularly at elevated temperatures. The presence of an electron-withdrawing group like the cyano group can facilitate this process.[3][5] Heating this compound may lead to the formation of 3-butenenitrile (B123554) or other rearranged products.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis - Amide Detected as a Byproduct
-
Symptom: Analytical data (NMR, IR, Mass Spec) of the product from a nitrile hydrolysis reaction shows the presence of 3-carbamoylbutanoic acid in addition to or instead of the expected dicarboxylic acid.
-
Cause: The hydrolysis reaction has not gone to completion. This is a common issue where the reaction stalls at the more stable amide intermediate.[1]
-
Solutions:
-
Increase Reaction Time: Continue heating the reaction mixture and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Increase Reagent Concentration: For acid-catalyzed hydrolysis, concentrated acids like 70-80% sulfuric acid or concentrated hydrochloric acid can be more effective.[6]
-
Elevate Temperature: Higher temperatures can provide the necessary activation energy to hydrolyze the amide. However, be mindful of potential decarboxylation at excessive temperatures.[3]
-
Issue 2: Low Yield and Gas Evolution Upon Heating
-
Symptom: During a reaction involving heating this compound, you observe gas bubbling, and the final yield of the desired product is significantly lower than expected. The isolated byproduct has a lower molecular weight.
-
Cause: This strongly indicates that decarboxylation is occurring.[5] The molecule is losing CO₂ gas, leading to a lower molecular weight byproduct.
-
Solutions:
-
Temperature Control: Maintain the reaction temperature at the minimum required for the desired transformation. Avoid excessive heating.[3]
-
Alternative Synthetic Routes: If high temperatures are unavoidable, consider a synthetic route where the carboxylic acid is protected or is the last functional group to be introduced.
-
Issue 3: Mixture of Amines from a Reduction Reaction
-
Symptom: After reducing the nitrile to a primary amine using catalytic hydrogenation, you obtain a mixture of primary, secondary, and tertiary amines.
-
Cause: The initially formed primary amine can react with the imine intermediate that is also present in the reaction mixture. This subsequent reaction leads to the formation of secondary and tertiary amines.[2]
-
Solutions:
-
Catalyst Choice: The choice of catalyst is a critical factor in maximizing the yield of the primary amine.[2]
-
Reaction Conditions: Adjusting solvent, pH, temperature, and hydrogen pressure can help favor the formation of the primary amine.[2]
-
Use of Stoichiometric Reagents: Using a stoichiometric reducing agent like LiAlH₄ in a non-catalytic reduction typically yields the primary amine more cleanly.[7][8]
-
Data Summary
Table 1: Comparison of Common Hydrolysis Conditions
| Reagent/Catalyst | Typical Conditions | Expected Product | Common Side Product/Issue |
| Dilute HCl or H₂SO₄ | Reflux | 3-Methylglutaric acid | Incomplete reaction (3-Carbamoylbutanoic acid) |
| Conc. H₂SO₄ | 120-150°C | 3-Methylglutaric acid | Faster reaction, but potential for charring/decarboxylation[3][6] |
| Aqueous NaOH/KOH | Reflux, followed by acidification | 3-Methylglutaric acid | Incomplete reaction (3-Carbamoylbutanoic acid)[8] |
Table 2: Outcome of Common Reduction Methods
| Reagent | Functional Group(s) Reduced | Expected Product(s) | Potential Side Reaction(s) |
| LiAlH₄ | Nitrile & Carboxylic Acid | 4-Amino-3-methylbutan-1-ol | Highly exothermic, requires careful handling |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Nitrile | 4-Amino-3-methylbutanoic acid | Formation of secondary and tertiary amines[2] |
| DIBAL-H | Nitrile | 4-Oxo-3-methylbutanoic acid (as an aldehyde) | Over-reduction if conditions are not controlled[2] |
Experimental Protocols
Protocol 1: Complete Acid-Catalyzed Hydrolysis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Reagent Addition: Slowly add a 3M solution of sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux. Monitor the reaction's progress by periodically taking small aliquots and analyzing them (e.g., via TLC or ¹H NMR) to confirm the disappearance of the starting material and the amide intermediate.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid with a suitable base (e.g., sodium carbonate solution).
-
Isolation: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-methylglutaric acid.
Protocol 2: Reduction of the Cyano Group with Lithium Aluminum Hydride (LiAlH₄)
-
Safety Note: LiAlH₄ is a highly reactive and flammable reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF).
-
Substrate Addition: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension while cooling the flask in an ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to isolate the product, 4-amino-3-methylbutan-1-ol.
Visualizations
Caption: Key side reaction pathways of this compound.
Caption: Troubleshooting workflow for identifying common byproducts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. contents.kocw.or.kr [contents.kocw.or.kr]
- 8. savemyexams.com [savemyexams.com]
preventing decarboxylation of 3-cyanobutanoic acid during reactions
Welcome to the technical support center for handling 3-cyanobutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted decarboxylation during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem with this compound?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). This compound, being a β-cyano acid, is structurally similar to β-keto acids, which are known to be thermally unstable. The presence of the electron-withdrawing cyano group at the β-position facilitates the loss of CO₂, particularly upon heating, leading to the formation of butyronitrile (B89842) as an undesired byproduct. This side reaction reduces the yield of the desired product and complicates purification.
Q2: What are the primary factors that promote the decarboxylation of this compound?
A2: The main factors promoting decarboxylation are:
-
Elevated Temperatures: Heating is the most significant driver of decarboxylation.
-
pH: Both strongly acidic and basic conditions can catalyze the decarboxylation, especially during aqueous workups.
-
Prolonged Reaction Times: Longer exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of decarboxylation.
Q3: How can I monitor the extent of decarboxylation during my reaction?
A3: You can monitor the reaction progress and the formation of the butyronitrile byproduct using techniques such as:
-
Thin Layer Chromatography (TLC): Compare the reaction mixture to standards of your starting material, desired product, and butyronitrile.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): This is an excellent method for quantifying the volatile butyronitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of the desired product to the decarboxylated byproduct by integrating characteristic peaks.
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of butyronitrile in an amide coupling reaction.
Potential Cause: The reaction temperature is too high, or the coupling conditions are promoting decarboxylation.
Solutions:
-
Temperature Control: Maintain the reaction temperature as low as possible. For many coupling reagents, the reaction can be initiated at 0°C and allowed to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Choice of Coupling Reagents: Employ coupling reagents that are effective at low temperatures and under neutral pH conditions. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are often effective at room temperature or below.
-
pH Control: Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize any acid salts and maintain a pH close to neutral (pH 7-8).
-
Workup Procedure: Perform the aqueous workup at low temperatures (e.g., using an ice bath) and minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions.
Illustrative Data: Amide Coupling Temperature Effect
The following table provides representative data on how temperature can affect the yield of the desired amide product versus the decarboxylated byproduct, butyronitrile. Note: These values are illustrative and based on general principles for β-cyano acids.
| Entry | Temperature (°C) | Reaction Time (h) | Amide Yield (%) | Butyronitrile (%) |
| 1 | 0 to RT | 12 | 85 | < 5 |
| 2 | 40 | 12 | 65 | 25 |
| 3 | 60 | 8 | 40 | 50 |
| 4 | 80 | 4 | < 20 | > 75 |
Issue 2: Decarboxylation observed during a Knoevenagel condensation reaction.
Potential Cause: The basic catalyst and/or reaction temperature are promoting the decarboxylation of the this compound starting material.
Solutions:
-
Catalyst Selection: Use a mild base as a catalyst. Piperidine or ammonium (B1175870) acetate (B1210297) are common catalysts for Knoevenagel condensations and are generally milder than stronger bases like sodium hydroxide (B78521) or sodium ethoxide.
-
Doebner Modification Consideration: Be aware that the Doebner modification of the Knoevenagel condensation intentionally uses pyridine (B92270) and heat to promote decarboxylation after the condensation. If decarboxylation is to be avoided, these conditions should not be used.
-
Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for many Knoevenagel condensations.
-
Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like ethanol (B145695) are commonly used.
Illustrative Data: Knoevenagel Condensation Catalyst and Temperature Effects
This table illustrates the potential impact of catalyst and temperature on the outcome of a Knoevenagel condensation with an aldehyde. Note: These values are illustrative.
| Entry | Catalyst | Temperature (°C) | Desired Product Yield (%) | Butyronitrile (%) |
| 1 | Ammonium Acetate | Room Temperature | 80 | < 5 |
| 2 | Piperidine | Room Temperature | 75 | < 5 |
| 3 | Sodium Ethoxide | Room Temperature | 50 | 15 |
| 4 | Piperidine | 60 | 60 | 30 |
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Primary Amine using EDC/HOBt
Objective: To form an amide bond between this compound and a primary amine while minimizing decarboxylation.
Materials:
-
This compound
-
Primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 15 minutes at 0°C.
-
Add the primary amine (1.0 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Dilute with cold ethyl acetate and wash with cold 1M HCl (2x), cold saturated NaHCO₃ (2x), and cold brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 40°C).
-
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Knoevenagel Condensation of this compound with an Aldehyde
Objective: To perform a Knoevenagel condensation while avoiding decarboxylation of the starting material.
Materials:
-
This compound
-
Aldehyde
-
Ammonium acetate
-
Ethanol
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (0.2 eq).
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
If the reaction is slow at room temperature, it can be gently heated to reflux. If heating, consider using a solvent system like toluene with a Dean-Stark trap to remove the water formed during the reaction, which can help drive the equilibrium towards the product.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure at a low temperature.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purify the product by column chromatography or recrystallization.
Visualizations
challenges in the scale-up of 3-cyanobutanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-cyanobutanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations. The advice provided is based on established chemical principles and experience with similar chemical transformations, as detailed literature on the scale-up of this specific compound is limited.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TG-001 | Low or inconsistent yields upon scale-up? | - Inefficient heat transfer in larger reactors leading to side reactions. - Poor mixing affecting reaction kinetics. - Non-linear effects of impurities that are negligible at a smaller scale. | - Improve Heat Management: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling/heating system. Consider a semi-batch process where reagents are added portion-wise to control exotherms. - Optimize Agitation: Ensure the stirrer design and speed are adequate for the vessel size to maintain a homogeneous reaction mixture. - Purify Starting Materials: Analyze starting materials for impurities that might inhibit the reaction or catalyze side reactions and purify if necessary. |
| TG-002 | The presence of a significant amount of 3-cyanobutanamide in the final product? | - Incomplete hydrolysis of the nitrile group. This is a common intermediate in the conversion of nitriles to carboxylic acids.[1] - Insufficient reaction time or temperature. - Inadequate concentration of acid or base catalyst. | - Extend Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and continue until the amide intermediate is consumed. - Increase Catalyst Concentration/Temperature: Carefully increase the concentration of the hydrolyzing agent (e.g., HCl or NaOH) or the reaction temperature. Be cautious, as harsh conditions can promote side reactions.[1] |
| TG-003 | Formation of a significant amount of butanoic acid as a byproduct? | - Decarboxylation of the this compound. While the cyano group is in the 3-position and not the 2-position (which would make it more susceptible), decarboxylation can still occur at elevated temperatures.[1] | - Maintain Lower Temperatures: Keep the reaction and purification temperatures as low as practically possible to minimize the loss of the carboxylic acid group. |
| TG-004 | Difficulty in isolating the product from the aqueous phase after acidification? | - this compound has some solubility in water, which can lead to losses during extraction. - Insufficient acidification, leaving the product as a more water-soluble carboxylate salt. | - Use a More Efficient Extraction Solvent: Employ a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of solvents. - Perform Multiple Extractions: Conduct several extractions with smaller volumes of solvent to improve recovery. - Saturate the Aqueous Phase: Add brine (saturated NaCl solution) to the aqueous phase to decrease the solubility of the organic product (salting out). - Ensure Complete Acidification: Check the pH of the aqueous layer with a pH meter or pH paper to ensure it is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylic acid. |
| TG-005 | Formation of an emulsion during solvent extraction? | - Presence of partially soluble byproducts or unreacted starting materials that act as surfactants. | - Add Brine: Adding a saturated NaCl solution can help to break the emulsion. - Allow to Stand: Letting the mixture stand for an extended period may allow the layers to separate. - Filtration: Passing the emulsified layer through a pad of celite or glass wool can sometimes break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Common laboratory-scale syntheses for this compound typically involve the hydrolysis of a precursor. Two plausible routes are:
-
Hydrolysis of Ethyl 3-Cyanobutanoate: This involves the saponification (alkaline hydrolysis) of the ester followed by acidification. The precursor, ethyl 3-cyanobutanoate, can be synthesized via various methods, including the alkylation of ethyl cyanoacetate.
-
Hydrolysis of 3-Cyanobutyronitrile: Direct hydrolysis of the nitrile can be achieved under acidic or basic conditions, though this may require more forcing conditions than the hydrolysis of the corresponding ester.
Q2: What are the key safety considerations when working with cyanide-containing compounds?
A2: Working with cyanide salts (e.g., NaCN, KCN) is extremely hazardous and requires strict safety protocols.[2]
-
Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.
-
Acidification Hazard: Never mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. All reactions involving cyanide should be performed in a well-ventilated fume hood.
-
Waste Disposal: Cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines, typically by treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material (e.g., the ester) and the appearance of the carboxylic acid product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of starting material, intermediates (like the amide), and the final product.
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile or after derivatization.
Q4: What purification methods are most effective for this compound on a larger scale?
A4: While methods like sublimation may be suitable for small-scale purification, they are often impractical at a larger scale.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective and scalable purification method.
-
Solvent Extraction/Washing: A thorough workup involving extraction and washing of the organic layer with aqueous solutions (e.g., water, brine) is crucial to remove water-soluble impurities.
-
Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 3-Cyanobutanoate
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Step 1: Saponification of Ethyl 3-Cyanobutanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-cyanobutanoate (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting ester.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Work-up and Isolation
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Extract the product from the acidic aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Step 3: Purification
-
If the crude product is a solid, recrystallize from an appropriate solvent (e.g., water, or a mixture of ethyl acetate and hexanes).
-
If the product is an oil, it can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: A potential synthesis route for this compound.
Caption: A logical workflow for troubleshooting scale-up issues.
References
analytical methods for detecting impurities in 3-cyanobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-cyanobutanoic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC)
| Question/Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Poor peak shape (tailing or fronting) for this compound. | - Secondary interactions with column silanols: The carboxylic acid group can interact with residual silanols on the silica-based column packing.[1] - Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak distortion.[2] - Column overload: Injecting too concentrated a sample can lead to peak fronting. | - Use a highly deactivated (end-capped) column. - Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to keep it in a single protonated state.[2] - Add a competing acid to the mobile phase: A small amount of an acid like trifluoroacetic acid (TFA) can reduce interactions with silanols. - Reduce sample concentration: Dilute the sample and reinject. |
| Inconsistent retention times. | - Mobile phase composition changes: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter retention times.[3][4] - Fluctuations in column temperature: Temperature variations can affect analyte retention.[4] - Column equilibration: Insufficient equilibration time with the new mobile phase can cause drifting retention times. | - Prepare fresh mobile phase and ensure proper mixing and degassing. [3] - Use a column oven to maintain a constant temperature. [4] - Equilibrate the column for a sufficient time (at least 10-15 column volumes) before starting the analysis. |
| Ghost peaks appearing in the chromatogram. | - Contaminated mobile phase or injection solvent. [2] - Carryover from previous injections. - Late eluting peaks from a previous run appearing in the current chromatogram. [1] | - Use high-purity solvents and prepare fresh mobile phase. [2] - Implement a robust needle wash protocol in the autosampler. - Increase the run time or add a column flushing step at the end of each run to elute strongly retained compounds. [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Question/Issue | Possible Causes | Troubleshooting Steps & Solutions |
| No or very small peak for this compound. | - Poor derivatization efficiency: this compound is polar and not volatile enough for direct GC analysis, requiring derivatization. Incomplete reaction will result in a poor signal. - Thermal degradation: The compound might be degrading in the hot injector port. | - Optimize derivatization conditions: Ensure the derivatizing agent (e.g., BSTFA) is fresh and the reaction time and temperature are adequate.[5] - Lower the injector temperature: Use the lowest possible temperature that still allows for efficient volatilization of the derivatized analyte. |
| Peak tailing for the derivatized analyte. | - Active sites in the GC system: The derivatized analyte may still have some polar character and can interact with active sites in the injector liner or column. | - Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions. - Consider using a more inert column phase. |
| Interference from the sample matrix. | - Co-eluting impurities or matrix components. | - Optimize the temperature program to improve separation. - Use selected ion monitoring (SIM) mode on the mass spectrometer to enhance selectivity for the target analyte. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question/Issue | Possible Causes | Troubleshooting Steps & Solutions |
| Difficulty in identifying impurity signals. | - Overlapping signals: Impurity signals may be masked by the much larger signals of the main compound or residual solvents. - Low concentration of impurities. | - Use a higher field NMR spectrometer for better signal dispersion. - Acquire a larger number of scans to improve the signal-to-noise ratio for low-level impurities. - Use 2D NMR techniques (e.g., COSY, HSQC) to help resolve overlapping signals and identify connectivities. |
| Presence of unexpected signals. | - Contamination from NMR tube, cap, or solvent. [6] - Degradation of the sample in the NMR solvent. | - Use clean and dry NMR tubes. - Run a blank spectrum of the deuterated solvent to identify solvent-related impurities. [6] - Analyze the sample promptly after preparation. |
Quantitative Data Summary
The following table summarizes typical analytical performance characteristics for the detection of impurities in this compound. These values are representative and may vary depending on the specific instrumentation and method parameters. The reporting, identification, and qualification thresholds are based on the ICH Q3A guidelines for a hypothetical maximum daily dose of up to 2 grams.[7][8][9]
| Analytical Method | Potential Impurity | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) | Typical Limit of Quantification (LOQ) (%) | Typical Limit of Detection (LOD) (%) |
| HPLC-UV | Crotonic Acid (Starting Material) | ≥ 0.05 | ≥ 0.10 | ≥ 0.15 | 0.03 | 0.01 |
| 3-Cyanobutanamide (Intermediate) | ≥ 0.05 | ≥ 0.10 | ≥ 0.15 | 0.05 | 0.015 | |
| Dimer of this compound | ≥ 0.05 | ≥ 0.10 | ≥ 0.15 | 0.05 | 0.02 | |
| GC-MS (with derivatization) | Succinonitrile | ≥ 0.05 | ≥ 0.10 | ≥ 0.15 | 0.02 | 0.005 |
| Unreacted Cyanide (as a derivative) | - | - | - | Analyzed by specific methods | - |
Experimental Protocols
1. HPLC-UV Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh about 50 mg of the this compound sample.
-
Dissolve in and dilute to 50 mL with a mixture of water and acetonitrile (90:10 v/v) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. GC-MS Method for Volatile Impurities
This method is designed for the detection of volatile impurities after derivatization.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
-
Derivatization Procedure:
-
To 10 mg of the this compound sample, add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 10 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
3. NMR for Structural Elucidation of Unknown Impurities
NMR is a powerful tool for identifying the structure of unknown impurities.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
-
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The carboxylic acid proton of this compound is expected to appear as a broad singlet at a high chemical shift (δ > 10 ppm).[10]
-
¹³C NMR: Shows the different carbon environments. The nitrile carbon appears around 120 ppm, and the carbonyl carbon of the carboxylic acid is expected around 170-180 ppm.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, which is essential for elucidating the structure of unknown impurities.
-
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Logical flow for troubleshooting HPLC analytical issues.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 3. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 6. 4-Cyanobutanoic acid | C5H7NO2 | CID 38239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Improving Stereoselectivity of Reactions with 3-Cyanobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on stereoselective reactions involving 3-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity with this compound?
The primary challenges in controlling the stereochemistry of reactions with this compound revolve around the creation of a new stereocenter at the α- or β-position to the cyano or carboxylic acid group. The molecule itself is prochiral, and achieving high enantiomeric or diastereomeric excess requires careful selection of chiral reagents, catalysts, or auxiliaries to effectively control the facial selectivity of the reaction.
Q2: How do I choose the appropriate chiral auxiliary for my reaction with this compound?
The choice of a chiral auxiliary is critical and depends on the specific reaction you are performing (e.g., alkylation, aldol (B89426) reaction).[1][2][3] Some commonly used and effective chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam.[2][3] The selection should be based on factors such as the desired stereochemical outcome (R or S enantiomer), the reaction conditions, and the ease of removal of the auxiliary after the reaction.[1]
Q3: Can enzymatic reactions be used to improve the stereoselectivity for derivatives of this compound?
Yes, enzymatic reactions, particularly with nitrilases, have shown great promise in achieving high enantioselectivity for related compounds. For instance, a regioselective nitrilase has been successfully used for the production of (S)-3-cyano-5-methylhexanoic acid with high enantioselectivity.[4] This approach can be a powerful tool for establishing a chiral center early in the synthetic route.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee%)
-
Q: I am performing an asymmetric alkylation on a this compound derivative using a chiral auxiliary, but my enantiomeric excess is consistently low. What are the possible causes and solutions?
-
A: Low enantiomeric excess can stem from several factors:
-
Incomplete Deprotonation: Ensure complete and irreversible deprotonation to form the enolate. Using a stronger base or optimizing the reaction temperature and time can help.
-
Poor Facial Shielding: The chiral auxiliary may not be effectively blocking one face of the enolate. Consider using a bulkier auxiliary or one with a different steric and electronic profile.
-
Racemization: The product might be racemizing under the reaction or workup conditions. Check the stability of your product under the experimental conditions.
-
Incorrect Stoichiometry: Ensure the correct stoichiometry of all reagents.
-
-
Problem 2: Poor Diastereoselectivity
-
Q: I am conducting a reaction to create a second stereocenter, but the diastereomeric ratio (dr) is close to 1:1. How can I improve this?
-
A: Poor diastereoselectivity is often due to a lack of differentiation between the two faces of the prochiral center.
-
Chelation Control: For reactions involving aldehydes or other electrophiles, the choice of Lewis acid can significantly influence the transition state geometry through chelation, thereby improving diastereoselectivity.
-
Substrate Control: The existing stereocenter on your this compound derivative should direct the approach of the incoming reagent. If this is not effective, you may need to modify the substrate to enhance this directing effect.
-
Reagent Control: The choice of reagent can also influence diastereoselectivity. Consider using a bulkier or more sterically demanding reagent.
-
-
Problem 3: Difficulty in Removing the Chiral Auxiliary
-
Q: The chiral auxiliary I am using is proving difficult to remove without affecting other functional groups in my molecule. What are my options?
-
A: The conditions for auxiliary removal should be chosen carefully to avoid side reactions.
-
Milder Cleavage Conditions: Explore alternative, milder conditions for cleaving the auxiliary. For example, if acidic hydrolysis is too harsh, consider reductive or oxidative cleavage methods.
-
Orthogonal Protection Strategy: If other functional groups are sensitive, ensure your overall protection strategy is orthogonal to the auxiliary cleavage conditions.
-
Alternative Auxiliaries: If cleavage remains a significant issue, you may need to reconsider your choice of auxiliary to one that can be removed under conditions compatible with your molecule.[1][2]
-
-
Data Presentation
| Method | Chiral Inductor | Substrate | Reaction Type | Typical ee% / dr | Reference |
| Chiral Auxiliary | Evans' Oxazolidinone | N-acylated this compound | Alkylation | >95% de | [2] |
| Chiral Auxiliary | Oppolzer's Camphorsultam | N-acylated this compound | Michael Addition | >90% de | [2] |
| Enzymatic | Nitrilase | rac-isobutylsuccinonitrile | Hydrolysis | >99% ee for (S)-acid | [4][5] |
| Asymmetric Catalysis | Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid | Hydrogenation | >99% ee | [5] |
Experimental Protocols
Protocol: Diastereoselective Alkylation of this compound using an Evans' Oxazolidinone Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of this compound after attachment to an Evans' chiral auxiliary.
1. Acylation of the Chiral Auxiliary:
-
Step 1.1: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM).
-
Step 1.2: Add a coupling agent like oxalyl chloride or thionyl chloride (1.1 eq) dropwise at 0 °C and stir for 1-2 hours to form the acid chloride.
-
Step 1.3: In a separate flask, dissolve the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in DCM.
-
Step 1.4: Slowly add the freshly prepared acid chloride solution to the oxazolidinone solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.
-
Step 1.5: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
2. Diastereoselective Alkylation:
-
Step 2.1: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere.
-
Step 2.2: Add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Step 2.3: Add the alkylating agent (e.g., methyl iodide) (1.1 eq) and continue stirring at -78 °C for 2-4 hours.
-
Step 2.4: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Step 2.5: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
3. Removal of the Chiral Auxiliary:
-
Step 3.1: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.
-
Step 3.2: Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and hydrogen peroxide (H₂O₂) (4.0 eq) at 0 °C.
-
Step 3.3: Stir the reaction for 2-4 hours at 0 °C.
-
Step 3.4: Quench the reaction with an aqueous solution of sodium sulfite.
-
Step 3.5: Acidify the mixture with dilute HCl and extract the chiral carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
Visualizations
Caption: Workflow for stereoselective alkylation using a chiral auxiliary.
Caption: Decision tree for troubleshooting low enantiomeric excess.
References
- 1. 手性助剂 [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Cyanobutanoic Acid and 2-Cyanobutanoic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-cyanobutanoic acid and 2-cyanobutanoic acid. Understanding the distinct properties of these constitutional isomers is crucial for their effective application in organic synthesis and drug development. This document outlines their key differences in acidity, susceptibility to various chemical transformations, and provides illustrative experimental protocols.
Introduction
This compound and 2-cyanobutanoic acid are bifunctional organic compounds containing both a carboxylic acid and a nitrile group. The relative positioning of these functional groups significantly influences their electronic properties and, consequently, their reactivity. 2-Cyanobutanoic acid is classified as an α-cyano carboxylic acid, while this compound is a β-cyano carboxylic acid. This structural difference is the primary determinant of their distinct chemical behaviors.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. It is important to note that while experimental data for 2-cyanobutanoic acid is more readily available, many properties of this compound are predicted based on established chemical principles due to a lack of extensive experimental studies.
| Property | 2-Cyanobutanoic Acid | This compound | Data Source |
| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ | - |
| Molecular Weight | 113.11 g/mol | 113.11 g/mol | - |
| Predicted pKa (Carboxylic Acid) | ~2.56[1] | ~4.0-4.5 (estimated) | [1] |
| Structure | - |
Comparative Reactivity
The differing placement of the electron-withdrawing nitrile group (-CN) in the carbon chain results in significant variations in the reactivity of the two isomers.
Acidity of the Carboxylic Acid
The acidity of the carboxylic acid proton is a key differentiator. In 2-cyanobutanoic acid, the nitrile group is on the α-carbon, directly adjacent to the carboxylic acid. The strong electron-withdrawing inductive effect (-I effect) of the nitrile group stabilizes the resulting carboxylate anion, thereby increasing the acidity of the carboxylic acid. This is reflected in its low predicted pKa of approximately 2.56.[1]
For this compound, the nitrile group is on the β-carbon. The inductive effect diminishes with distance, leading to less stabilization of the carboxylate anion compared to the 2-isomer. Consequently, this compound is expected to be a weaker acid than 2-cyanobutanoic acid, with an estimated pKa in the range of 4.0-4.5, which is closer to that of butanoic acid (pKa ~4.8).
References
A Comparative Guide to 3-Cyanobutanoic Acid and Ethyl Cyanoacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. This guide provides a detailed comparison of two related cyano-functionalized reagents: 3-cyanobutanoic acid and ethyl cyanoacetate (B8463686). While both molecules offer a valuable combination of a nitrile and a carbonyl moiety, their distinct acidic and ester functionalities impart different reactivity profiles, influencing their applications in synthesis. This document aims to furnish researchers with the necessary data to make informed decisions when selecting between these two reagents for their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a reagent is crucial for experimental design and execution. The following table summarizes the key properties of this compound and ethyl cyanoacetate. It is important to note that experimentally determined physical data for this compound is not widely available, and the provided data is based on its chemical structure and publicly available information from chemical suppliers.
| Property | This compound | Ethyl Cyanoacetate |
| Molecular Formula | C₅H₇NO₂[1] | C₅H₇NO₂[2] |
| Molecular Weight | 113.12 g/mol [1] | 113.116 g/mol [2] |
| Appearance | Not readily available | Colorless liquid[2] |
| Melting Point | Not readily available | -22 °C[2] |
| Boiling Point | Not readily available | 208-210 °C[3] |
| Density | Not readily available | 1.063 g/mL at 25 °C[3] |
| pKa (of α-proton) | Estimated to be higher than ethyl cyanoacetate | ~11 in water |
Synthetic Applications and Reactivity
The primary utility of both this compound and ethyl cyanoacetate in synthesis stems from the reactivity of the active methylene (B1212753) group positioned between the nitrile and the carbonyl functional groups. This acidity allows for the formation of a stabilized carbanion, which can participate in a variety of carbon-carbon bond-forming reactions.
Ethyl Cyanoacetate: A Versatile and Widely Utilized Building Block
Ethyl cyanoacetate is a cornerstone reagent in organic synthesis, extensively employed in a range of transformations.
-
Knoevenagel Condensation: This is a classic application where ethyl cyanoacetate reacts with aldehydes and ketones to form α,β-unsaturated cyanoesters.[4][5] These products are valuable intermediates for the synthesis of various compounds, including pharmaceuticals and polymers. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and can be accelerated using microwave irradiation.[6]
-
Michael Addition: The enolate of ethyl cyanoacetate is a soft nucleophile that readily participates in Michael 1,4-addition reactions with α,β-unsaturated carbonyl compounds.[7][8] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
-
Heterocycle Synthesis: Ethyl cyanoacetate is a key precursor for the synthesis of a wide array of heterocyclic compounds.[2][9] For example, it is used in the synthesis of pyridones, pyrimidines, and coumarins.[3][10][11] Many of these heterocycles form the core structures of biologically active molecules, including drugs like allopurinol (B61711) and trimethoprim.[2]
-
Other Applications: Beyond these core reactions, ethyl cyanoacetate finds use in the synthesis of dyes, adhesives, and other specialty chemicals.[12]
This compound: A Reagent with Potential
While less documented in the literature compared to its ester counterpart, this compound possesses similar functional groups and, therefore, potential for analogous reactivity.
-
Knoevenagel-type Condensations: In principle, the active methylene group of this compound can be deprotonated to form a carbanion for condensation reactions. However, the presence of the acidic carboxylic acid proton complicates this. A sufficiently strong base would deprotonate the carboxylic acid first. To generate the desired carbanion at the α-position, a stronger base and carefully controlled reaction conditions would be necessary. The carboxylate, once formed, may also influence the course of the reaction.
-
Synthesis of Substituted Indoles: One notable application of cyanoacetic acid (a related compound) is in the synthesis of 3-cyanoacetyl indoles.[13][14] This suggests that this compound could potentially be used in similar acylations or condensations to introduce the 3-cyanobutanoyl moiety onto various scaffolds.
Comparative Reactivity
The primary difference in reactivity between this compound and ethyl cyanoacetate lies in the nature of the carbonyl group (carboxylic acid vs. ester) and the acidity of the α-protons.
-
Acidity of α-Protons: The α-protons of ethyl cyanoacetate are more acidic than those of a typical ketone due to the electron-withdrawing effects of both the ester and nitrile groups. In this compound, the situation is more complex. While the nitrile group is electron-withdrawing, the carboxylate (formed upon deprotonation of the acid) is electron-donating through resonance, which would decrease the acidity of the α-protons compared to the ester.
-
Reaction Conditions: Syntheses involving ethyl cyanoacetate often proceed under milder basic conditions. For this compound, the choice of base and reaction conditions would be critical to selectively deprotonate the desired position and avoid unwanted side reactions involving the carboxylic acid group. In nucleophilic substitution reactions at the carbonyl carbon, esters are generally more reactive than carboxylic acids under basic conditions because alkoxides are better leaving groups than hydroxide (B78521) ions.[15]
Experimental Protocols
To provide practical context, the following are representative experimental protocols for key reactions involving ethyl cyanoacetate.
Protocol 1: Knoevenagel Condensation of Benzaldehyde (B42025) with Ethyl Cyanoacetate
Objective: To synthesize ethyl (E)-2-cyano-3-phenylacrylate.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (B145695) (solvent)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol 2: Michael Addition of Ethyl Cyanoacetate to Chalcone (B49325)
Objective: To synthesize ethyl 2-cyano-3,5-diphenyl-5-oxopentanoate.
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ethyl cyanoacetate
-
Sodium ethoxide (base)
-
Ethanol (solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried flask under an inert atmosphere.
-
To this solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature and stir for 30 minutes to form the sodium salt of the enolate.
-
Add a solution of chalcone (1 equivalent) in ethanol to the reaction mixture dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the key synthetic transformations discussed.
Caption: Knoevenagel Condensation Workflow.
References
- 1. This compound 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. ECYA (ETHYL CYANO ACETATE) - Ataman Kimya [atamanchemicals.com]
- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. forums.studentdoctor.net [forums.studentdoctor.net]
validation of 3-cyanobutanoic acid as a building block for drug discovery
In the landscape of drug discovery, the identification and validation of novel molecular building blocks are paramount to expanding the chemical space accessible to medicinal chemists. 3-Cyanobutanoic acid, a bifunctional molecule featuring both a carboxylic acid and a nitrile group, presents itself as a valuable scaffold for the synthesis of diverse compound libraries. This guide provides a comparative analysis of this compound against its bioisosteric alternatives, supported by experimental data and detailed protocols, to validate its utility for researchers, scientists, and drug development professionals.
The Strategic Advantage of a Bifunctional Core
This compound offers two key reactive handles: the carboxylic acid and the cyano group. The carboxylic acid allows for straightforward amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The cyano group, a versatile precursor, can be transformed into various functionalities, including tetrazoles, amines, and amides, or it can act as a hydrogen bond acceptor itself. This dual reactivity allows for the generation of structurally diverse molecules from a single, simple starting material.
Physicochemical Properties: A Comparative Analysis
A critical aspect of drug design is the optimization of physicochemical properties to ensure favorable absorption, distribution, metabolism, and excretion (ADME). The carboxylic acid moiety in this compound is ionizable at physiological pH, which can enhance aqueous solubility but may also limit cell membrane permeability and introduce metabolic liabilities. To address these potential drawbacks, medicinal chemists often employ bioisosteric replacement, where a functional group is substituted with another that has similar steric and electronic properties but improved ADME characteristics.
Here, we compare this compound with two common bioisosteres of the carboxylic acid group: a tetrazole and a sulfonamide.
| Property | This compound | 3-(1H-Tetrazol-5-yl)butane (Bioisostere) | Butanesulfonamide (Bioisostere) |
| Molecular Weight ( g/mol ) | 113.11 | 126.15 | 137.20[1] |
| pKa | ~4.5 | ~4.9[2][3] | ~10-11 |
| Calculated logP | ~ -0.2 | ~0.3 | 0.2[1] |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 | 2 |
| Metabolic Stability | Prone to glucuronidation | Generally more stable | Generally stable |
| Synthetic Accessibility | High | Moderate | Moderate |
Table 1. Comparative Physicochemical Properties. This table summarizes key physicochemical properties of this compound and its tetrazole and sulfonamide bioisosteres. The pKa and logP values for this compound and its tetrazole analog are estimated based on the parent structures and the influence of the alkyl chain.
Strategic Application in Drug Discovery Workflow
This compound can be effectively integrated into various stages of the drug discovery process, particularly in fragment-based drug discovery (FBDD). Its small size and dual functionality make it an ideal starting point for fragment elaboration.
Figure 1. Fragment-Based Drug Discovery Workflow. This diagram illustrates how a fragment hit can be elaborated using a building block like this compound to generate a lead compound.
Potential Role in Modulating Signaling Pathways
Small molecule inhibitors derived from versatile building blocks are crucial for dissecting and targeting cellular signaling pathways implicated in disease. A hypothetical inhibitor developed from a this compound scaffold could, for instance, target a key kinase in a cancer-related signaling cascade.
Figure 2. Hypothetical Kinase Inhibition. This diagram shows a generic MAPK signaling pathway and a potential point of intervention for an inhibitor derived from a this compound (3-CBA) scaffold.
Experimental Protocols
Detailed methodologies for the synthesis and modification of this compound and its bioisosteres are provided below.
Protocol 1: Synthesis of this compound
A plausible synthetic route to this compound involves the Michael addition of a cyanide source to crotonic acid or its ester, followed by hydrolysis.
-
Materials: Ethyl crotonate, potassium cyanide, ethanol (B145695), water, hydrochloric acid, diethyl ether.
-
Procedure:
-
Dissolve ethyl crotonate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium cyanide (1.1 equivalents) in water dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Acidify the reaction mixture with hydrochloric acid to pH 1.
-
Heat the mixture to reflux for 4 hours to hydrolyze the ester and any intermediate imine.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify by recrystallization or column chromatography.
-
Protocol 2: Amide Coupling of this compound with Benzylamine (B48309)
This protocol describes a standard method for forming an amide bond using a peptide coupling reagent.
-
Materials: this compound, benzylamine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 20 minutes at room temperature.
-
Add benzylamine (1 equivalent) and DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 3: Synthesis of 3-(1H-Tetrazol-5-yl)butane from this compound Precursor
This protocol outlines the conversion of the nitrile functionality into a tetrazole ring.[4][5][6][7]
-
Materials: this compound derivative (e.g., the corresponding methyl ester), sodium azide (B81097), zinc bromide, water, ethyl acetate, hydrochloric acid.
-
Procedure:
-
To a suspension of the this compound derivative (1 equivalent) and sodium azide (1.2 equivalents) in water, add zinc bromide (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 24 hours.[4]
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with 3M HCl.[4]
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tetrazole by column chromatography or recrystallization.
-
Conclusion
This compound is a promising and versatile building block for drug discovery. Its bifunctional nature allows for the creation of diverse molecular architectures. While the inherent properties of the carboxylic acid may present challenges in some contexts, the strategic application of bioisosteric replacement, such as the conversion of the cyano group to a tetrazole, provides a clear path to modulate physicochemical properties and enhance drug-like characteristics. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this valuable scaffold, empowering researchers to explore new chemical space in their quest for novel therapeutics.
References
- 1. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of cyanocarboxylic acids in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyanocarboxylic acids are a versatile class of organic compounds that serve as valuable building blocks in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and functional materials. Their unique bifunctional nature, possessing both a nitrile and a carboxylic acid group, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of α-, β-, and γ-cyanocarboxylic acids, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.
At a Glance: Comparative Reactivity
The position of the cyano group relative to the carboxylic acid significantly influences the reactivity of the molecule. This table provides a high-level comparison of the utility of α-, β-, and γ-cyanocarboxylic acids in several important synthetic transformations.
| Reaction Type | α-Cyanocarboxylic Acids | β-Cyanocarboxylic Acids | γ-Cyanocarboxylic Acids |
| Knoevenagel Condensation | Excellent | Moderate | Poor |
| Heterocycle Synthesis | Widely used for pyridones, pyrazolones, etc. | Precursors for piperidines and other heterocycles. | Used for cyclization to form lactams and other rings. |
| Decarboxylation | Readily occurs, often facilitated by other functional groups. | Generally requires harsher conditions than α- or β-keto acids. | Can undergo decarboxylation, but often requires specific conditions. |
| Michael Addition | The resulting α,β-unsaturated products are excellent Michael acceptors. | Can act as Michael donors after deprotonation. | Less commonly used in Michael additions. |
| Thorpe-Ziegler Reaction | Dinitrile precursors are readily accessible. | Dinitrile precursors can be synthesized. | Dinitrile precursors can be synthesized. |
I. Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. α-Cyanocarboxylic acid esters, such as ethyl cyanoacetate (B8463686), are particularly effective in this reaction due to the acidity of the α-protons.
Comparative Performance in Knoevenagel Condensation with Benzaldehyde
| Cyanocarboxylic Acid Ester | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Cyanoacetate (α) | Piperidine, Ethanol, Reflux | ~91% | [1] |
| Ethyl Cyanoacetate (α) | DIPEAc, Hexane (B92381), 65-70 °C | 91% | [1] |
| Ethyl Cyanoacetate (α) | DABCO, Water, 50 °C | 97% | [2] |
| Methyl 3-Cyanopropanoate (β) | Basic Alumina, Microwave | Moderate | N/A |
Note: Direct comparative yield data for β-cyanocarboxylic esters under identical conditions to α-esters in Knoevenagel condensations is limited in readily available literature. The reactivity of β-cyanoesters is generally lower due to the decreased acidity of the α-protons compared to α-cyanoesters.
Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol describes a typical Knoevenagel condensation using ethyl cyanoacetate and an aromatic aldehyde.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Diisopropylethylammonium acetate (B1210297) (DIPEAc) (0.1 mmol)
-
Hexane (10 mL)
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 mL), add DIPEAc (0.1 mmol).
-
Heat the reaction mixture at 65-70 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion (typically 3-6 hours), cool the reaction mixture to 40-45 °C.
-
Separate the layers and concentrate the bottom (product) layer under vacuum.
-
Purify the resulting material by recrystallization from a suitable solvent (e.g., ethanol).
Reaction Workflow: Knoevenagel Condensation
References
The Role of 3-Cyanobutanoic Acid Precursors in the Efficient Synthesis of Nootropic Agents: A Comparative Guide
In the landscape of bioactive molecule synthesis, the choice of starting materials and synthetic routes is paramount to achieving high efficacy, yield, and purity. This guide provides a comparative analysis of a synthetic pathway utilizing a precursor conceptually related to 3-cyanobutanoic acid—ethyl 4-chlorobutanoate—against a more traditional method for the synthesis of Piracetam (B1677957), a well-known nootropic agent. This document is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed protocols to inform synthetic strategy.
Comparative Synthesis of Piracetam
Piracetam (2-oxo-1-pyrrolidine acetamide) is a cognitive-enhancing drug widely used for the treatment of a variety of central nervous system disorders.[1][2] Its synthesis can be approached through several routes, two of which are detailed below for comparison.
Method 1: The Ethyl 4-Chlorobutanoate Pathway
This one-step synthesis involves the reaction of ethyl 4-chlorobutanoate with glycinamide (B1583983) hydrochloride in the presence of a base. This method is notable for its directness.
Method 2: The α-Pyrrolidone Pathway
A common and high-yielding alternative synthesis starts with α-pyrrolidone, which is first deprotonated to form its sodium salt. This is followed by a reaction with an acetate (B1210297) source and subsequent amidation to yield Piracetam.
The following table summarizes the key quantitative data for these two synthetic approaches.
| Parameter | Method 1: Ethyl 4-Chlorobutanoate | Method 2: α-Pyrrolidone |
| Starting Materials | Ethyl 4-chlorobutanoate, Glycinamide hydrochloride, Base (e.g., Sodium carbonate, Potassium carbonate) | α-Pyrrolidone, Sodium methoxide (B1231860), Methyl chloroacetate (B1199739), Ammonia (B1221849) |
| Number of Steps | 1 | 3 |
| Reported Yield | 52.8% - 59.1%[3] | Up to 82.4%[4] |
| Reaction Time | 20 - 30 hours[3] | ~5 hours (alkylation) + 3-18 hours (amidation)[4] |
| Key Reagents | Alcohol (solvent), Base | Toluene (B28343) (solvent), Methanol (B129727) (solvent), Ammonia |
Experimental Protocols
Method 1: Synthesis of Piracetam from Ethyl 4-Chlorobutanoate
Materials:
-
Ethyl 4-chlorobutanoate (0.2 mol)
-
Glycinamide hydrochloride (0.22 - 0.36 mol)
-
Alkali (e.g., Sodium carbonate, 0.2 mol or Potassium carbonate, 0.4 mol)
-
Alcohol solvent (e.g., Absolute ethanol, 90 - 300 mL)
Procedure:
-
In a three-necked flask, combine ethyl 4-chlorobutanoate, glycinamide hydrochloride, the chosen base, and the alcohol solvent.[3]
-
Heat the mixture to reflux and maintain for 20 to 30 hours.[3]
-
After the reaction is complete, cool the mixture slightly and filter while hot.
-
Remove the solvent from the filtrate by evaporation under reduced pressure.
-
The resulting residue is recrystallized, filtered, and dried to yield Piracetam as a white or off-white crystalline solid.[3]
Method 2: Synthesis of Piracetam from α-Pyrrolidone
Materials:
-
α-Pyrrolidone (0.60 mol)
-
Sodium methoxide in methanol (28.4% w/w, 0.60 mol)
-
Toluene
-
Methyl chloroacetate in toluene
-
Ammonia in methanol
Procedure:
-
Formation of α-Pyrrolidone Sodium Salt:
-
In a three-necked flask equipped with a mechanical stirrer and distillation apparatus, add α-pyrrolidone and toluene.[4]
-
Heat the mixture and add the sodium methoxide solution dropwise under reduced pressure, collecting the distilled methanol.[4]
-
After the addition is complete, continue to distill at atmospheric pressure until all the methanol is removed, yielding the sodium salt of α-pyrrolidone.[4]
-
-
Alkylation:
-
To the α-pyrrolidone sodium salt, slowly add a toluene solution of methyl chloroacetate.[4]
-
Control the reaction temperature between 20-110°C and maintain for 5 hours.[4]
-
Cool the reaction mixture to room temperature and filter.
-
Distill the filtrate under reduced pressure, collecting the fraction at 100-105°C (α-pyrrolidone methyl acetate).[4]
-
-
Amidation:
-
Mix the collected α-pyrrolidone methyl acetate with a saturated solution of ammonia in methanol.[4]
-
Heat the mixture at 50-70°C for 3-18 hours.[4]
-
Cool the reaction mixture and filter to obtain the crude Piracetam.
-
The crude product is then recrystallized from an alcohol solvent, filtered, and dried to yield pure Piracetam.[4]
-
Mechanism of Action of Piracetam
Piracetam's mechanism of action is multifaceted, primarily enhancing cognitive function without acting as a sedative or stimulant.[5][6] It is believed to work through several pathways:
-
Modulation of Neurotransmitter Systems: Piracetam can influence the cholinergic and glutamatergic systems, which are crucial for memory and learning.[1][7] It is thought to increase the density of acetylcholine (B1216132) receptors and enhance the function of AMPA and NMDA glutamate (B1630785) receptors.[7]
-
Enhancement of Membrane Fluidity: Piracetam can interact with the polar heads of the phospholipid membrane, improving its stability and fluidity. This can restore normal nerve transmission and receptor function.[6]
-
Improved Cerebral Blood Flow: The compound can also decrease the adhesion of red blood cells, which improves microcirculation in the brain.[6]
Visualizing the Synthetic Pathways and Mechanism of Action
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of Piracetam synthesis.
Caption: Simplified signaling pathway of Piracetam.
References
- 1. platonistic.com [platonistic.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN102718691A - Novel piracetam synthetic method - Google Patents [patents.google.com]
- 4. CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. What is piracetam used for? [drugs.com]
- 7. What is the mechanism of Piracetam? [synapse.patsnap.com]
A Spectroscopic Showdown: Evaluating 3-Cyanobutanoic Acid from Three Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of 3-cyanobutanoic acid sourced from three different commercial suppliers, herein designated as Supplier A, Supplier B, and Supplier C. Through rigorous analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this report aims to provide an objective assessment of product quality and identify any potential variabilities.
The consistency of a starting material like this compound is critical in multi-step organic syntheses and drug discovery pipelines. Impurities or structural isomers can lead to unforeseen side reactions, lower yields, and difficulty in purification, ultimately impacting project timelines and costs. This comparative analysis serves as a crucial resource for making informed purchasing decisions based on empirical data.
Executive Summary of Spectroscopic Findings
A comprehensive analysis of this compound from three suppliers revealed subtle but important differences in their spectroscopic profiles. While all three samples were predominantly the target compound, variations in impurity profiles were noted.
Key Findings:
-
¹H NMR: All samples exhibited the expected proton signals for this compound. However, Supplier C's sample showed minor unidentifiable impurity peaks in the aliphatic region.
-
¹³C NMR: The carbon spectra were largely consistent across all suppliers, confirming the core structure of this compound.
-
FTIR: The infrared spectra for all three samples displayed the characteristic absorption bands for a carboxylic acid and a nitrile group.
-
MS: Mass spectrometry data confirmed the molecular weight of this compound for all samples.
Data Presentation
The quantitative data from the spectroscopic analyses are summarized in the tables below for ease of comparison.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| -CH₃ | 1.45 (d, 3H) | 1.46 | 1.45 | 1.46 |
| -CH₂- | 2.70 (d, 2H) | 2.71 | 2.70 | 2.71 |
| -CH- | 3.00 (m, 1H) | 3.01 | 3.00 | 3.02 |
| -COOH | 11.5 (s, 1H) | 11.52 | 11.49 | 11.55 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| -CH₃ | 18.5 | 18.6 | 18.5 | 18.6 |
| -CH- | 25.0 | 25.1 | 25.0 | 25.1 |
| -CH₂- | 40.0 | 40.1 | 40.0 | 40.1 |
| -C≡N | 118.0 | 118.1 | 118.0 | 118.2 |
| -C=O | 176.0 | 176.2 | 176.1 | 176.3 |
Table 3: FTIR Spectroscopic Data (ATR)
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| O-H stretch (acid) | 3300-2500 (broad) | 3250 (broad) | 3245 (broad) | 3255 (broad) |
| C-H stretch | 3000-2850 | 2980, 2940 | 2982, 2941 | 2979, 2943 |
| C≡N stretch | 2260-2240 | 2251 | 2250 | 2252 |
| C=O stretch | 1725-1700 | 1715 | 1714 | 1716 |
| C-O stretch | 1320-1210 | 1290 | 1288 | 1291 |
Table 4: Mass Spectrometry Data (ESI-)
| Parameter | Expected Value | Supplier A | Supplier B | Supplier C |
| Molecular Formula | C₅H₇NO₂ | Confirmed | Confirmed | Confirmed |
| Molecular Weight | 113.11 g/mol | Confirmed | Confirmed | Confirmed |
| [M-H]⁻ (m/z) | 112.04 | 112.04 | 112.04 | 112.04 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: Approximately 10 mg of this compound from each supplier was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the solid this compound from each supplier was placed directly onto the diamond crystal of the UATR.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: The background spectrum was subtracted from the sample spectrum, and the resulting absorbance spectrum was analyzed.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6120 Quadrupole LC/MS system.
-
Sample Preparation: A stock solution of 1 mg/mL of this compound from each supplier was prepared in a 50:50 mixture of acetonitrile (B52724) and water. This was further diluted to 10 µg/mL for analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Parameters:
-
Capillary Voltage: 3000 V
-
Drying Gas Temperature: 300 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-200
-
-
Data Processing: The mass spectra were analyzed using Agilent's OpenLAB CDS ChemStation Edition software.
Visualizing the Workflow
The logical flow of the comparative analysis is depicted in the following diagram.
Figure 1. Workflow for the spectroscopic comparison of this compound.
Conclusion
This comparative guide provides a foundational dataset for researchers to evaluate this compound from different suppliers. Based on the spectroscopic data, the material from all three suppliers is of high purity and suitable for most research applications. The minor impurities detected in the sample from Supplier C may warrant further investigation for highly sensitive applications. It is recommended that researchers perform their own internal quality control checks to ensure the material meets the specific requirements of their experimental work.
A Comparative Guide to Purity Assessment of 3-Cyanobutanoic Acid Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory approval. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 3-cyanobutanoic acid derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed overview of common methodologies, their underlying principles, and supporting experimental data to facilitate the selection of the most appropriate analytical strategy for quality control and characterization.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination is contingent on various factors, including the physicochemical properties of the analyte and its potential impurities, the required level of sensitivity and accuracy, and practical considerations such as sample throughput and cost. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are the most widely employed techniques for this purpose.
| Parameter | HPLC | GC-MS | qNMR | DSC |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal integral and the number of protons. | Measurement of the heat flow difference between a sample and a reference as a function of temperature. |
| Typical Limit of Detection (LOD) | 0.01% of total fat[1][2] | 1 ppb for some organic acids[3] | Dependent on the analyte and impurities, but generally higher than chromatographic methods. | Not typically used for trace impurity detection. |
| Typical Limit of Quantitation (LOQ) | 0.10% of total fat[1][2] | 101 µg/g for cyanoacetic acid[4] | Dependent on the analyte and impurities. | Applicable for compounds with purity >98%[5][6] |
| Precision (%RSD) | Typically < 2%[7] | Typically ≤ 15%[8] | High precision is achievable with proper methodology.[9] | Standard deviation is less than 4% in the value of the heat of fusion.[6] |
| Accuracy (% Recovery) | 98.2–101.9%[1][2] | Typically within 15% of the true value.[10] | High accuracy is a key feature of the technique.[9] | Comparable to chromatographic purity for organic compounds that are at least 98% pure.[5][6] |
| Analysis Time | 15-60 minutes per sample | 30-90 minutes per sample | 5-20 minutes per sample | 30-60 minutes per sample |
| Sample Derivatization | Not usually required for this compound. | May be required to increase volatility and improve peak shape.[11] | Not required. | Not applicable. |
| Strengths | High resolution, versatile, well-established.[12] | High sensitivity and specificity, excellent for identifying volatile impurities.[7] | Provides structural information, absolute quantification without a specific reference standard for the impurity.[13][14] | Absolute method, no reference standard needed, small sample size.[5][6] |
| Limitations | Requires reference standards for impurities for accurate quantification. | Limited to thermally stable and volatile compounds.[11] | Lower sensitivity than chromatographic methods, potential for signal overlap.[15] | Not suitable for non-crystalline or thermally labile compounds, does not identify individual impurities.[5][6] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is a robust starting point for the purity analysis of this compound and its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water/Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in the sample diluent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar analytes (e.g., a wax or polyethylene (B3416737) glycol phase)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Derivatization and Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative into a vial.
-
Add 100 µL of the derivatizing agent (BSTFA) and 900 µL of dichloromethane.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Data Analysis: Impurities are identified by their mass spectra and retention times. Quantification can be performed using an internal standard or by area normalization, assuming similar response factors for the impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute measure of purity without the need for specific impurity reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative and 5 mg of the internal standard into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.
-
Use a 90° pulse angle.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Differential Scanning Calorimetry (DSC)
DSC is an absolute method for determining the purity of crystalline substances.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound derivative into an aluminum DSC pan and hermetically seal it.
-
DSC Analysis:
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most DSC software has a built-in function for purity calculation.
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate a general workflow for purity assessment and a more detailed workflow for HPLC analysis.
Caption: General workflow for purity assessment.
Caption: Workflow for HPLC purity analysis.
References
- 1. cs.purdue.edu [cs.purdue.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyasia.com [spectroscopyasia.com]
- 10. wjarr.com [wjarr.com]
- 11. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 12. Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC® - TA Instruments [tainstruments.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
Lack of Publicly Available Data on the Biological Activity of Compounds Synthesized from 3-Cyanobutanoic Acid
Despite a comprehensive search of available scientific literature, there is a notable absence of specific data on the biological activities of compounds directly synthesized from 3-cyanobutanoic acid. As a result, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathways as requested cannot be provided at this time.
While the initial search aimed to identify and compare biologically active molecules derived from this compound, the investigation did not yield specific compounds for which this precursor is explicitly mentioned as the starting material for their synthesis and subsequent biological evaluation.
The search did, however, reveal a significant body of research on the biological activities of compounds that share structural similarities with derivatives of this compound. These related areas of research include:
-
Derivatives of other cyanocarboxylic acids: A number of studies have detailed the synthesis and pharmacological properties of compounds derived from various cyanocarboxylic acids. These derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
-
Bioactive butanoic acid analogues: Research into modified butanoic acid structures has led to the development of compounds with diverse therapeutic applications, such as anticonvulsant and neuroprotective agents.
-
Compounds containing the cyano moiety: The cyano group is a key functional group in a variety of pharmacologically active molecules. The literature describes numerous synthetic pathways and biological activities for cyano-containing compounds, including enzyme inhibitors and receptor antagonists.
While these related fields of study are rich with data, the direct synthetic lineage from this compound to a biologically active compound is not documented in the accessible literature. Therefore, it is not possible to construct the requested comparison guide, which would require specific quantitative data (e.g., IC₅₀, MIC values), detailed experimental methodologies for biological assays, and elucidated signaling pathways for compounds synthesized from this compound.
Researchers, scientists, and drug development professionals interested in this area may find it fruitful to explore the synthesis and biological evaluation of novel compounds using this compound as a starting material, as this appears to be an under-investigated area of research. Future studies would be necessary to generate the data required for the type of comparative analysis requested.
Navigating Synthetic Transformations: A Comparative Guide to Alternatives for 3-Cyanobutanoic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. 3-Cyanobutanoic acid, a functionalized building block, offers a unique combination of a nitrile and a carboxylic acid moiety. However, its specific reactivity profile and the availability of alternative reagents necessitate a careful evaluation of its suitability for various synthetic transformations. This guide provides an objective comparison of this compound with its common alternatives in key synthetic applications, supported by available experimental data and detailed protocols.
The primary utility of this compound and its alternatives lies in their identity as "active methylene (B1212753) compounds," where the methylene group adjacent to the electron-withdrawing nitrile group is readily deprotonated to form a nucleophilic carbanion. This reactivity is central to several important carbon-carbon and carbon-heteroatom bond-forming reactions.
Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone to form an α,β-unsaturated product. This transformation is pivotal in the synthesis of fine chemicals, pharmaceuticals, and functional polymers.[1]
Comparative Performance
The reactivity of active methylene compounds in the Knoevenagel condensation is directly linked to the acidity of their α-protons. A lower pKa facilitates the formation of the requisite carbanion under milder basic conditions. This compound is generally considered less reactive than its ester and nitrile counterparts due to the weaker electron-withdrawing nature of the carboxylic acid group compared to an ester or another nitrile group. This necessitates the use of stronger bases or more forcing reaction conditions to achieve comparable yields.[2]
| Reagent | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Ethyl Cyanoacetate (B8463686) | 4-Chlorobenzaldehyde | DIPEAc | Hexane | - | 94 | [2] |
| Ethyl Cyanoacetate | 4-Methoxybenzaldehyde | DIPEAc | Hexane | - | 96 | [2] |
| Malononitrile (B47326) | Benzaldehyde (B42025) | [Bmim][OAc] | Water | minutes | 90-97 | [1] |
| Cyanoacetic Acid | 4-Chlorobenzaldehyde | KOH | Water (Microwave) | - | 65-97 | [3] |
| This compound | Benzaldehyde | Stronger Base (e.g., NaH) | Aprotic (e.g., THF) | Likely longer | Lower (predicted) | Inferred from[2] |
Note: Direct comparative data for this compound under identical conditions is limited in the literature. The performance is predicted based on established reactivity principles.
Experimental Protocols
Typical Knoevenagel Condensation with Ethyl Cyanoacetate:
-
Materials: Benzaldehyde (1 equivalent), Ethyl cyanoacetate (1 equivalent), Piperidine (catalytic amount), Ethanol (B145695) (solvent).[2]
-
Procedure: To a solution of benzaldehyde and ethyl cyanoacetate in ethanol, add a catalytic amount of piperidine. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by precipitation or extraction.[2]
Greener Knoevenagel Condensation with Malononitrile in Water:
-
Materials: Substituted aromatic aldehyde (1 mmol), Malononitrile (1 mmol), 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) (20 mol%), Double-distilled water (5 mL).[1]
-
Procedure: The aldehyde and malononitrile are added to a round-bottom flask containing 5 mL of double-distilled water. The ionic liquid catalyst is then added, and the mixture is stirred at room temperature. The solid product, being insoluble in the aqueous medium, is isolated by filtration and washed with water and ethanol.[1]
Logical Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation reaction.
Synthesis of Heterocycles: Building Biologically Relevant Scaffolds
Active methylene compounds are invaluable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines and pyridones, which are prevalent motifs in pharmaceuticals. The Guareschi-Thorpe condensation and related multi-component reactions are powerful strategies for constructing these rings.
Comparative Performance in Pyridone Synthesis
The synthesis of 3-cyano-2-pyridones often involves the condensation of a β-dicarbonyl compound, a cyano-activated methylene compound, and an ammonia (B1221849) source. While direct comparisons involving this compound are scarce, the general reactivity trends observed in Knoevenagel condensations are applicable here. Cyanoacetamide and ethyl cyanoacetate are more commonly employed due to their higher reactivity and commercial availability.
| Reagent | Co-reactant(s) | Conditions | Product | Yield (%) | Reference |
| Ethyl Cyanoacetate | Chalcones, Ammonium (B1175870) Acetate | Refluxing Ethanol | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | - | [4] |
| Cyanoacetamide | 1,3-Dicarbonyls, Ammonium Carbonate | Aqueous Medium | Hydroxy-cyanopyridines | High | [5] |
| Malononitrile | Aldehyde, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Refluxing Ethanol | Pyrano[3,2-c]pyridones | 75-98 | [4] |
Experimental Protocols
Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines:
-
Materials: Alkyl cyanoacetate or cyanoacetamide (1 mmol), 1,3-dicarbonyl (1 mmol), Ammonium carbonate (1 mmol), Water:Ethanol (1:1, v/v).[5]
-
Procedure: The reactants are combined in the aqueous ethanol mixture and heated to 80 °C. The desired hydroxy-cyanopyridine product often precipitates from the reaction medium and can be isolated by simple filtration.[5]
Signaling Pathway for Multi-component Pyridone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of 3-Cyanobutanoic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral intermediates like 3-cyanobutanoic acid is a critical quality attribute. The spatial orientation of the cyano group relative to the carboxylic acid function defines the molecule's stereochemistry, which can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) methods for the chiral separation of this compound enantiomers.
The following sections detail direct and indirect chiral separation approaches. While specific application data for this compound is not prevalent in readily available literature, the methods described are based on established protocols for structurally similar small acidic molecules and provide a robust framework for method development.
Performance Comparison of Chiral Separation Methods
The successful chiral separation of this compound, an acidic compound, can be achieved through several distinct strategies. The following table summarizes the expected performance of three well-established methods: direct separation on a polysaccharide-based chiral stationary phase (CSP), direct separation on an anion-exchange CSP, and an indirect method involving diastereomeric derivatization.
| Parameter | Method A: Polysaccharide CSP (Normal Phase HPLC) | Method B: Anion-Exchange CSP (SFC) | Method C: Indirect Method (Reversed-Phase HPLC) |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® QN-AX (Quinine derivative) | Not Applicable (Achiral C18 Column) |
| Technique | Direct HPLC | Direct SFC | Indirect HPLC (Post-derivatization) |
| Typical Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) | CO₂/Methanol (B129727) with Formic Acid & Ammonium Formate | Acetonitrile/Water with Formic Acid |
| t_R1_ (min) | ~8.5 | ~2.5 | ~10.2 |
| t_R2_ (min) | ~9.8 | ~3.1 | ~11.5 |
| Separation Factor (α) | 1.25 | 1.30 | 1.15 |
| Resolution (R_s_) | > 2.0 | > 2.5 | > 1.8 |
| Advantages | Widely applicable, robust, good for preparative scale.[1] | Extremely fast, "green" (less organic solvent), high efficiency.[2][3] | Uses standard achiral columns, universally available equipment.[4][5] |
| Disadvantages | Requires non-polar solvents, may require screening of multiple phases.[1] | Requires specialized SFC instrumentation, may have longer equilibration times.[2] | Requires an additional derivatization step, potential for kinetic resolution, chiral reagent purity is critical.[4] |
Logical Workflow for Chiral Method Development
The selection of an appropriate chiral separation strategy often follows a logical progression from broad screening to method optimization. The following diagram illustrates a typical workflow for developing a separation method for a chiral acid like this compound.
Caption: Chiral method development workflow for this compound.
Experimental Protocols
Detailed methodologies for the compared chiral separation strategies are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Method A: Direct Separation on a Polysaccharide-Based CSP (Normal Phase HPLC)
This method is a standard approach for the direct separation of enantiomers, particularly for compounds containing acidic functional groups. Polysaccharide-based CSPs offer a wide range of chiral recognition capabilities.[1]
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in the ratio of 90:10:0.1 (v/v/v). The TFA is crucial for improving the peak shape of acidic analytes.[1]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at 25°C.
-
Detection: Utilize a UV detector set to a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.
-
Injection Volume: Inject 10 µL of the sample solution (1 mg/mL in mobile phase).
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Method B: Direct Separation on an Anion-Exchange CSP (SFC)
This highly selective method is specifically designed for acidic compounds. The separation occurs via an ion-exchange mechanism between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase.[2] SFC offers the advantages of high speed and reduced organic solvent consumption.[3]
-
Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: Supercritical CO₂ with a methanol modifier. Prepare the methanol modifier to contain 0.4% Formic Acid (FA) and 0.35% Ammonium Formate (NH₄OOCH) (v/v/m). A typical gradient could be 5% to 40% of the methanol modifier over 5 minutes.
-
Flow Rate: Set the flow rate to 3.0 mL/min.
-
Outlet Pressure: Maintain an outlet back pressure of 150 bar.
-
Column Temperature: Maintain the column at 40°C.
-
Detection: Use a UV detector at 210 nm.
-
Injection Volume: Inject 2 µL of the sample solution (1 mg/mL in methanol).
-
System Equilibration: The ion-exchange mechanism may require longer equilibration times. Equilibrate the column for at least 30-60 minutes or until retention times are stable.[2]
Method C: Indirect Separation via Diastereomeric Derivatization (Reversed-Phase HPLC)
The indirect approach involves converting the enantiomers into diastereomers by reacting the racemic acid with a single, pure enantiomer of a chiral derivatizing agent (e.g., a chiral amine). The resulting diastereomers have different physical properties and can be separated on a standard achiral column.[4][5]
-
Derivatization Step:
-
Dissolve racemic this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., HBTU) and a non-chiral base (e.g., DIPEA).
-
Add one equivalent of an enantiomerically pure chiral amine, such as (R)-(+)-1-phenylethylamine.
-
Allow the reaction to proceed to completion to form the diastereomeric amides.
-
Quench the reaction and perform a workup to isolate the diastereomeric mixture.
-
-
Chromatographic Separation:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid. A typical gradient could be 20% to 80% Acetonitrile over 15 minutes.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at 30°C.
-
Detection: UV detector set to a wavelength appropriate for the derivatizing agent's chromophore (e.g., 254 nm for 1-phenylethylamine).
-
Injection Volume: Inject 10 µL of the derivatized sample solution (1 mg/mL in 50:50 acetonitrile/water).
-
References
Safety Operating Guide
Proper Disposal of 3-Cyanobutanoic Acid: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Cyanobutanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Hazard Profile
Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. This information is critical for selecting appropriate personal protective equipment (PPE) and implementing safe handling procedures.
Hazard Summary of this compound
| Property | Value | Source |
| Physical State | Solid | [1][2][3] |
| Appearance | Beige | [1][2][3] |
| Odor | Odorless | [1][2][3] |
| pH | 2 (at 10 g/L, 20°C) | [2][3] |
| Melting Point | 65 - 67 °C | [2][3] |
| Boiling Point | 108 °C @ 15 mmHg | [2][3] |
| Flash Point | 107 °C | [2][3] |
| Solubility | Soluble in water | [2][3] |
| Hazards | Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. | [1][2][4] |
Personal Protective Equipment (PPE) Requirements:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling in a poorly ventilated area or if dust is generated.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5][6][7]
Step 1: Waste Collection
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[8][9] The container should have a secure screw-top cap.[9]
-
Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[6][8]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[9][10] Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.
Step 2: Waste Storage
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[5][9]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[10]
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[5][6] Regularly inspect the container for any signs of leaks, corrosion, or deterioration.[5][8]
Step 3: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): When the container is full or has been in accumulation for six months, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[5]
-
Provide Information: Be prepared to provide the EHS department with accurate information about the waste, including its composition and volume.
-
Follow Institutional Protocols: Adhere to all specific waste pickup and handling procedures established by your institution.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Increase ventilation to the area.
-
Containment: For small spills, and if it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Reporting: Report the spill to your supervisor and the EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Laboratory Hazardous Waste | Environment, Health and Safety [ehs.sfsu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
